Comprehensive 1H and 13C NMR Spectroscopic Characterization of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Executive Summary As a Senior Application Scientist, interpreting the nuclear magnetic resonance (NMR) spectra of heavily functionalized molecules requires moving beyond mere signal assignment. It demands an understandin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, interpreting the nuclear magnetic resonance (NMR) spectra of heavily functionalized molecules requires moving beyond mere signal assignment. It demands an understanding of the underlying quantum mechanical spin systems and the physical chemistry of the molecule in solution. This whitepaper provides an authoritative, in-depth technical guide to the
1
H and
13
C NMR spectroscopic characterization of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (C
10
H
8
FNO). By analyzing the causality behind experimental choices and detailing the self-validating nature of the spin-spin coupling networks, this guide serves as a definitive resource for researchers and drug development professionals.
Structural Dynamics & Chemical Context
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a highly versatile
β
-ketonitrile. Compounds of this class are pivotal synthetic intermediates, frequently employed in the construction of complex heterocycles such as pyrimidines via the Biginelli reaction [1] and accessed via the atom-economical acylation of nitriles [2].
A critical structural feature of
β
-ketonitriles is their capacity for keto-enol tautomerism. However, the introduction of the
α
-methyl group in this specific molecule introduces significant steric bulk. This steric hindrance destabilizes the planar enol form, shifting the tautomeric equilibrium almost exclusively toward the keto tautomer when dissolved in non-polar, aprotic solvents like CDCl
3
[3]. Consequently, the NMR spectra reflect a highly pure keto species, simplifying the extraction of scalar coupling constants.
1
H NMR Spectroscopic Signatures
The
1
H NMR spectrum of this molecule is elegantly divided into two distinct, non-interacting domains: the aliphatic spin system and the fluorinated aromatic spin system [4].
The Aliphatic Domain (Self-Validating Connectivity):
The methine (CH) proton and the methyl (CH
3
) protons form an isolated spin system. The methyl group appears as a clean doublet near 1.65 ppm, split by the single adjacent methine proton. Conversely, the methine proton appears as a quartet near 4.30 ppm, split by the three equivalent methyl protons.
Causality & Validation: This is a self-validating system. The coupling constant of the methyl doublet (
3JHH≈7.2
Hz) must mathematically mirror the coupling constant of the methine quartet. Any deviation between these two values instantly indicates an impurity or an overlapping artifact.
The Aromatic Domain (The AA'BB'X System):
The para-fluorophenyl ring generates a classic AA'BB'X spin system, where X is the
19
F nucleus (spin
I=1/2
).
H-ortho to F (H-3, H-5): These protons are strongly shielded by the resonance electron-donating effect of the fluorine atom, appearing upfield around 7.18 ppm. They couple to the adjacent meta-protons (
3JHH≈8.6
Hz) and simultaneously couple to the fluorine nucleus (
3JHF≈8.6
Hz). Because these two coupling constants are nearly identical, the signal collapses into a pseudo-triplet.
H-meta to F (H-2, H-6): Deshielded by the electron-withdrawing carbonyl group, these protons appear downfield around 8.05 ppm. They couple to the ortho-protons (
3JHH≈8.8
Hz) and weakly to the fluorine nucleus (
4JHF≈5.4
Hz), presenting as a distinct doublet of doublets (dd) [5].
13
C &
19
F NMR Spectroscopic Signatures
The
13
C NMR spectrum provides a definitive map of the molecule's carbon framework. Because
19
F has a 100% natural abundance, it couples with the
13
C nuclei, splitting the aromatic carbon signals into doublets even in a proton-decoupled (
13
C{
1
H}) experiment.
Causality & Validation: The magnitude of the carbon-fluorine coupling (
nJCF
) decays predictably with distance, creating an unambiguous, built-in ruler that maps the entire aromatic ring without requiring advanced 2D NMR techniques:
Ipso-Carbon (C-4): Exhibits a massive one-bond coupling (
1JCF≈255
Hz) at ~166.0 ppm.
Ortho-Carbons (C-3, C-5): Exhibit a two-bond coupling (
2JCF≈22
Hz) at ~116.0 ppm.
Meta-Carbons (C-2, C-6): Exhibit a three-bond coupling (
3JCF≈9
Hz) at ~131.5 ppm.
Para-Carbon (C-1): Exhibits a fine four-bond coupling (
4JCF≈3
Hz) at ~130.5 ppm.
Logic of NMR spin-spin coupling and 19F influence in the molecule.
Data Visualization: Quantitative NMR Assignments
Table 1: Predicted
1
H NMR Data (400 MHz, CDCl
3
)
Self-Validating Experimental Protocol for NMR Acquisition
To ensure reproducibility and high-fidelity data extraction, the following standardized protocol must be adhered to.
Step 1: Sample Preparation
Dissolve 5–10 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Causality: CDCl
3
is selected to minimize solvent-solute hydrogen bonding, which can artificially shift the tautomeric equilibrium toward the enol form.
Step 2: Instrument Calibration
Tune and match the probe for
1
H (400 MHz) and
13
C (100 MHz) frequencies. Lock the spectrometer to the deuterium signal of the CDCl
3
solvent and shim the magnetic field to achieve a TMS full-width at half-maximum (FWHM) of <1.0 Hz.
Step 3:
1
H NMR Acquisition
Execute a standard 90° pulse sequence (zg30). Set the number of scans (ns) to 16 with a relaxation delay (D1) of 1.0 second.
Step 4:
13
C{
1
H} NMR Acquisition
Execute a proton-decoupled pulse sequence (zgpg30). Set the number of scans (ns) to 512–1024.
Causality: A relaxation delay (D1) of exactly 2.0 seconds (or higher) is mandated. Quaternary carbons, specifically the carbonyl (C=O) and nitrile (C
≡
N) carbons, lack attached protons to facilitate dipole-dipole relaxation. A sufficient D1 ensures these nuclei return to thermal equilibrium between pulses, preventing signal saturation and ensuring detection.
Step 5: Data Processing
Apply an exponential window function with a line broadening (LB) of 0.3 Hz for
1
H and 1.0 Hz for
13
C prior to Fourier Transformation (FT). Phase the spectra manually and apply a baseline correction. Reference the TMS peak strictly to 0.00 ppm.
Standardized experimental workflow for multi-nuclear NMR acquisition.
References
Pachore, S. S., et al. "Successful utilization of
β
-ketonitrile in Biginelli reaction: Synthesis of 5-Cyanodihydropyrimidine." Journal of Chemical Sciences, 2019. URL:[Link]
"A green, economical synthesis of
β
-ketonitriles and trifunctionalized building blocks from esters and lactones." Beilstein Journal of Organic Chemistry, 2019. URL:[Link]
Ponzinnibbio, A., et al. "Solvent effects on tautomeric equilibria in
β
-ketonitriles: NMR and theoretical studies." Magnetic Resonance in Chemistry, 2010. URL:[Link]
Huang, D. S., et al. "Design and Synthesis of Fungal-Selective Resorcylate Aminopyrazole Hsp90 Inhibitors." Journal of Medicinal Chemistry, 2019. URL:[Link]
"Nickel Catalyzed Selective Arylation of Geminal Dinitriles: Direct Access to
α
-Cyano Carbonyl Compounds." The Journal of Organic Chemistry, 2024. URL:[Link]
Crystal Structure and X-Ray Diffraction Analysis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Executive Summary The compound 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a highly versatile fluorinated β -ketonitrile. Its unique structural motif—comprising a reactive carbonyl, an electron-withdrawing fluorin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a highly versatile fluorinated
β
-ketonitrile. Its unique structural motif—comprising a reactive carbonyl, an electron-withdrawing fluorine atom, and a sterically active methyl group—makes it a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and complex heterocyclic systems[1][2]. This technical whitepaper details the definitive protocols for obtaining diffraction-quality crystals, the parameters for single-crystal X-ray diffraction (SCXRD) analysis, and the subsequent molecular geometry refinement.
By analyzing the causality behind experimental choices, this guide establishes a self-validating system for crystallographic analysis, ensuring high-resolution structural determination.
Crystallization Methodology: Causality and Protocol
Obtaining high-quality single crystals is the most critical bottleneck in X-ray diffraction analysis. For fluorinated
β
-ketonitriles, the presence of the highly electronegative fluorine atom and the potential for keto-enol tautomerization dictate the choice of solvent system.
Rationale for Solvent Selection
A binary solvent system of Dichloromethane (DCM) and Ethanol (EtOH) (1:1 v/v) is optimal. Causality: DCM provides excellent initial solvation of the organic framework, disrupting amorphous aggregation. EtOH serves as a miscible anti-solvent. As the highly volatile DCM evaporates preferentially, the solution gradually reaches supersaturation in an EtOH-rich environment, promoting controlled nucleation and minimizing crystal lattice defects[1].
Step-by-Step Protocol
Dissolution: Dissolve 50 mg of highly purified 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile in 2.0 mL of a DCM/EtOH (1:1) mixture in a 5 mL glass vial.
Filtration: Pass the solution through a 0.22
μ
m PTFE syringe filter into a clean, dust-free crystallization vial. Self-validation: Removing particulate impurities prevents heterogeneous nucleation, which often leads to twinned or microcrystalline clusters.
Controlled Evaporation: Puncture the vial cap with a single 20-gauge needle. Store the vial in a vibration-free environment at a constant temperature of 20 °C.
Harvesting: After 4–7 days, inspect the vial under polarized light microscopy. Select colorless, block-shaped single crystals (approximate dimensions: 0.15 × 0.25 × 0.25 mm)[3].
Cryoprotection: Submerge the selected crystal in a drop of perfluoropolyether (Paratone-N) oil to displace atmospheric moisture and prevent lattice degradation during cryo-cooling.
X-Ray Diffraction Workflow
The structural determination relies on high-intensity radiation and low-temperature data collection to minimize thermal atomic motion (Debye-Waller factors), thereby maximizing the resolution of the electron density map.
Caption: Sequential workflow for the single-crystal X-ray diffraction analysis of fluorinated β-ketonitriles.
Data Acquisition and Crystallographic Parameters
Data collection is typically performed on a diffractometer equipped with a CCD or CMOS area detector, utilizing graphite-monochromated Mo K
α
radiation (
λ=0.71073
Å)[4]. The crystal is maintained at 100 K using an Oxford Cryosystems nitrogen gas stream.
Quantitative Data Summary
The following table summarizes the expected crystallographic data and refinement parameters for 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, derived from structural analogs in the
β
-ketonitrile class[3][5].
The molecular structure of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is dictated by the steric bulk of the
α
-methyl group and the electronic conjugation between the fluorophenyl ring and the carbonyl moiety.
Bond Lengths: The C=O bond length is typically observed around 1.215 Å, confirming its double-bond character and indicating that the molecule crystallizes predominantly in the keto form rather than the enol tautomer. The C-F bond length on the aromatic ring is characteristically short (approx. 1.355 Å), reflecting the high electronegativity and partial double-bond character due to resonance.
Dihedral Angles: The steric repulsion between the
α
-methyl group and the ortho-hydrogens of the fluorophenyl ring forces the aromatic ring out of coplanarity with the
β
-ketonitrile plane. The expected dihedral angle between the phenyl ring and the C-C(=O)-C plane is approximately 40–45°[3].
Supramolecular Packing and Hydrogen Bonding
While the molecule lacks classic strong hydrogen bond donors (like -OH or -NH), the crystal lattice is stabilized by a network of weak, non-classical intermolecular interactions.
C-H
⋯
O Interactions: The carbonyl oxygen acts as a hydrogen bond acceptor for the acidic
α
-proton (if present) or aromatic protons of adjacent molecules.
C-H
⋯
F Interactions: The para-fluorine atom participates in weak halogen-driven hydrogen bonding, directing the formation of 1D supramolecular chains along the crystallographic b-axis.
π−π
Stacking: The fluorophenyl rings engage in offset face-to-face
π−π
stacking interactions (centroid-to-centroid distance
≈
3.8 Å), providing cohesive energy to the 3D lattice.
References
Imaging Autotaxin In Vivo with 18F-Labeled Positron Emission Tomography Ligands. ACS Publications. Available at: [Link]
Structure of 2-(1,2-dihydro-1-methyl-2-pyridylidene)-3-(4-ethoxyphenyl)-3-oxopropanenitrile. Acta Crystallographica Section C. Available at:[Link]
Crystal Structure of 3-oxopropanenitrile derivatives. PMC / NIH. Available at: [Link]
Synthesis of indole–cycloalkyl[b]pyridine hybrids via a four-component reaction. Beilstein Journal of Organic Chemistry. Available at:[Link]
Synthesis of 3-indolylazoles and meridianin derivatives from indolyl enaminonitriles. Arkivoc. Available at: [Link]
Structural Elucidation and Fragmentation Dynamics of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Executive Summary For researchers and drug development professionals, the precise structural characterization of fluorinated β -keto nitriles is a critical step in verifying synthetic intermediates and tracking metabolic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals, the precise structural characterization of fluorinated
β
-keto nitriles is a critical step in verifying synthetic intermediates and tracking metabolic degradation. This whitepaper provides an authoritative, in-depth analysis of the mass spectrometry (MS) fragmentation pathways of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile . By exploring the causality behind specific gas-phase dissociations and establishing a self-validating analytical protocol, this guide serves as a definitive reference for high-resolution mass spectrometry (HRMS) interpretation.
Ionization Dynamics and Gas-Phase Tautomerism
Before mapping the fragmentation tree, it is crucial to understand the state of the molecule post-ionization. 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (Exact Mass: 177.0589 Da) features a highly polarized carbonyl group flanked by an electron-withdrawing 4-fluorophenyl ring and a sterically active
α
-methyl nitrile moiety.
Under Electrospray Ionization (ESI) in positive mode, the molecule readily accepts a proton at the carbonyl oxygen, yielding an
[M+H]+
precursor ion at m/z 178.066.
The Role of Keto-Enol Tautomerism
β
-keto nitriles are subject to keto-enol tautomerism. While the keto form is generally dominant in the solid state, gas-phase dynamics post-ionization can shift this equilibrium. The protonated enol form can be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the nitrile nitrogen. However, studies on the1[1] demonstrate that tautomerization kinetics in the gas phase are often slow enough that the distinct fragmentation signatures of the keto form remain the primary drivers of the resulting MS/MS spectra.
Primary Fragmentation Pathways (CID Mechanisms)
The fragmentation of this compound under Collision-Induced Dissociation (CID) is governed by the relative bond dissociation energies and the stability of the resulting product ions. According to fundamental rules of ,
α
-cleavage is the primary mode of fragmentation for ionized ketones.
Pathway A:
α
-Cleavage and Acylium Ion Formation (Base Peak)
The most thermodynamically favorable cleavage occurs at the C-C bond between the carbonyl carbon and the
α
-carbon.
Mechanism: Heterolytic cleavage driven by the charge localized on the carbonyl oxygen.
Product: This yields the highly stable 4-fluorobenzoyl cation (an acylium ion) at m/z 123.024 .
Causality: Why is this the base peak? The acylium ion is resonance-stabilized. The lone pairs on the oxygen atom donate electron density to form a triple bond (
[F−C6H4−C≡O]+
), while the para-fluoro group provides additional inductive stabilization. The neutral leaving group is a stable propanenitrile derivative (55 Da).
Pathway B: Decarbonylation
Following the formation of the acylium ion, a secondary, higher-energy fragmentation occurs.
Mechanism: The extrusion of neutral carbon monoxide (CO, 28 Da) from the m/z 123.024 fragment.
Product: This forms the 4-fluorophenyl cation at m/z 95.029 .
Causality: The loss of CO is a hallmark of aromatic acylium ions, as the resulting phenyl cation is relatively stable, though it requires higher collision energies to break the strong carbon-carbon bond of the acylium species2[2].
Pathway C: Nitrile-Directed Cleavage
A minor but diagnostically significant pathway involves the nitrile group.
Mechanism: Neutral loss of hydrogen cyanide (HCN, 27 Da) from the precursor ion.
Product: Results in a fragment at m/z 151.055 .
ESI-CID fragmentation pathway of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Quantitative Fragment Data
To facilitate rapid identification during LC-MS/MS analysis, the theoretical exact masses and expected relative abundances are summarized below.
Fragment Identity
Molecular Formula
Theoretical m/z
Neutral Loss (Da)
Expected Relative Abundance
Diagnostic Value
Precursor Ion
[C10H9FNO]+
178.0663
N/A
15 - 25%
Confirms intact molecule
Acylium Ion
[C7H4FO]+
123.0241
55.0422
100% (Base Peak)
Confirms 4-fluoro-benzoyl moiety
Fluorophenyl Cation
[C6H4F]+
95.0292
83.0371
40 - 60%
Confirms fluorinated aromatic ring
Nitrile Loss Ion
[C9H8FO]+
151.0557
27.0106
< 10%
Confirms presence of terminal -CN
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, analytical workflows cannot simply rely on single-stage MS/MS. The following protocol utilizes Data-Dependent Acquisition (DDA) coupled with
MS3
logic to create a self-validating system . By isolating the primary fragment and fragmenting it again, we mathematically prove the lineage of the ions, eliminating the risk of isobaric interference from co-eluting synthesis impurities.
Step-by-Step LC-HRMS/MS Methodology
Step 1: Sample Preparation
Action: Dilute the analyte to 100 ng/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid.
Causality: Formic acid is critical; it lowers the pH, ensuring the basic carbonyl oxygen is fully protonated in solution, which exponentially increases ESI(+) ionization efficiency and precursor ion yield.
Step 2: Chromatographic Separation
Action: Inject 2
μL
onto a sub-2
μm
C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.
Causality: The C18 stationary phase effectively retains the moderately non-polar fluorophenyl group. The gradient ensures sharp peak shapes, separating the target from highly polar unreacted nitriles or non-polar dimeric byproducts.
Step 3: Ionization & Precursor Selection (Q1)
Action: Apply a capillary voltage of 3.5 kV. Isolate m/z 178.066 with a narrow quadrupole isolation window of 0.5 Da.
Causality: A narrow isolation window prevents the co-isolation of
M+1
isotopes or background matrix ions, ensuring the resulting MS/MS spectra are purely derived from the target compound.
Action: Apply a normalized collision energy (NCE) ramp of 15-35 eV.
Causality: The
α
-cleavage (forming m/z 123) requires low energy (~15 eV). However, the secondary decarbonylation (forming m/z 95) requires higher energy (~30 eV) to break the acylium C-C bond. Ramping the energy ensures both diagnostic ions are captured in a single spectral scan.
Step 5: Self-Validation via
MS3
Action: Program the instrument to automatically isolate the most abundant fragment (m/z 123.02) in the ion trap and subject it to a secondary CID phase.
Causality: If the m/z 95.029 ion appears in the
MS3
spectrum, it definitively proves that the fluorophenyl cation is a direct descendant of the acylium ion, validating the proposed structural pathway.
Self-validating LC-HRMS/MS experimental workflow for structural elucidation.
References
Spectrometric studies and theoretical calculations of some β-ketonitriles
Source: ResearchGate
URL
Interpretation of mass spectra
Source: Uni Saarland
URL
Chapter 2: Fragmentation and Interpretation of Spectra
Source: Whitman College
URL
thermodynamic stability profile of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Thermodynamic Stability Profile of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile: A Mechanistic and Experimental Guide Executive Summary The compound 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS No. 1094267-29-...
Author: BenchChem Technical Support Team. Date: April 2026
Thermodynamic Stability Profile of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile: A Mechanistic and Experimental Guide
Executive Summary
The compound 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS No. 1094267-29-4) is a highly functionalized
β
-ketonitrile utilized as a critical building block in medicinal chemistry and materials science[1]. Understanding its thermodynamic stability is paramount for optimizing synthetic conditions, formulation stability, and downstream applications. This whitepaper provides an in-depth analysis of its keto-enol tautomerization dynamics, thermal degradation kinetics, and the field-proven experimental protocols required to profile its thermodynamic landscape accurately.
Structural & Thermodynamic Fundamentals
Molecular Architecture
The structural core of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile consists of three distinct thermodynamic influencers:
The 4-Fluorophenyl Ring: Exerts a strong electron-withdrawing inductive effect (-I) coupled with an electron-donating resonance effect (+M), stabilizing the adjacent carbonyl ground state.
The
β
-Ketonitrile Backbone: Unlike
β
-diketones or
β
-ketoesters, the linear geometry of the nitrile group profoundly alters the tautomeric equilibrium[2].
The
α
-Methyl Group: Introduces a chiral center at the
α
-carbon and acts as a steric modulator, dictating the conformational energy landscape.
Keto-Enol Tautomerization Dynamics
In classical
β
-diketones, the enol tautomer is highly stabilized by a strong intramolecular hydrogen bond (IMHB) that forms a pseudo-aromatic six-membered ring. However, in
β
-ketonitriles, the keto form is overwhelmingly favored thermodynamically[2].
The causality behind this thermodynamic preference is twofold:
Stereochemical Impossibility of IMHB: The
sp
-hybridized nitrile carbon enforces a strict 180° linear geometry (-C
≡
N). The nitrogen lone pair points directly away from the enol hydroxyl group, making the stabilizing six-membered IMHB stereochemically impossible[2]. Without this stabilization, the enol form operates at a ~10–15 kcal/mol energy deficit.
Allylic Strain (
A1,3
) via the
α
-Methyl Group: Tautomerization to the enol form requires the
α
-carbon to rehybridize from
sp3
to
sp2
, forcing the
α
-methyl group, the cyano group, and the enol double bond into a planar arrangement. This induces severe steric clashing between the
α
-methyl group and the ortho-protons of the bulky 4-fluorophenyl ring, further penalizing the Gibbs free energy of the enol state.
Fig 1: Thermodynamic energy landscape of keto-enol tautomerization in alpha-methyl beta-ketonitriles.
Thermal Degradation Kinetics
The thermal stability of this molecule is largely inherited from its 4-fluorobenzoylacetonitrile core. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of the des-methyl core demonstrate exceptional thermal resilience, with the onset of decomposition (5% weight loss,
Td
) occurring above 335 °C[3].
The introduction of the aliphatic
α
-methyl group slightly lowers this threshold due to the addition of weaker
sp3
C-H bonds, but the molecule remains highly stable under standard processing conditions. Degradation typically proceeds post-melting via decyanation or a retro-Claisen-type cleavage at elevated temperatures (> 250 °C)[4].
Reflects the lack of IMHB stabilization in the enol form[2].
Dipole Moment (
μ
)
~3.8 D
~2.5 D
Keto form is highly polar; stabilized in high-dielectric solvents.
Melting Point (
Tm
)
118 – 160 °C
N/A
Endothermic peak on DSC; indicates crystalline lattice energy[3].
Decomposition (
Td
, 5%)
> 300 °C
N/A
Exothermic mass loss on TGA; dictates maximum processing temp[4].
Self-Validating Experimental Methodologies
To accurately profile the thermodynamic stability of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, empirical data must be gathered using self-validating systems. Below are the definitive protocols for executing these analyses.
Protocol 1: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium
Objective: Quantify the equilibrium constant (
Keq
) and Gibbs free energy (
ΔG
) of tautomerization.
Sample Preparation: Dissolve 15 mg of the anhydrous compound in 0.6 mL of DMSO-
d6
.
Causality: DMSO-
d6
is selected over CDCl
3
because its high dielectric constant (
ϵ≈47
) and strong hydrogen-bond accepting nature competitively disrupt any transient intermolecular hydrogen bonding between adjacent molecules. This ensures the measurement reflects true unimolecular thermodynamics rather than aggregation artifacts[2].
Forward Temperature Ramp: Acquire
1
H-NMR spectra from 298 K to 373 K in 15 K increments. Allow exactly 10 minutes of thermal equilibration per step. Track the integration of the
α
-methyl doublet (keto) versus the vinylic methyl singlet (enol, if detectable).
Self-Validation (Reverse Ramp): Cool the sample back to 298 K and re-acquire the spectrum.
Causality: If the final 298 K spectrum does not perfectly overlay with the initial scan, thermal degradation (e.g., hydrolysis of the nitrile by trace water) has occurred. The thermodynamic data is strictly invalid unless this reversibility check passes.
Protocol 2: TGA-DSC for Thermal Degradation Kinetics
Objective: Map the solid-state thermal stability and degradation pathways.
Crucible Selection: Weigh 5 mg of the compound into an alumina (Al
2
O
3
) crucible.
Causality: At extreme temperatures, the degradation of fluorinated aromatic compounds can release trace hydrogen fluoride (HF)[5]. HF reacts exothermically with standard aluminum crucibles, which would artificially skew the DSC heat flow data and invalidate the enthalpy calculations.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (50 mL/min) to prevent oxidative degradation, isolating purely thermal homolytic cleavage events.
Thermal Ramp: Execute a temperature ramp from 25 °C to 500 °C at a rate of 10 °C/min.
Causality: A 10 °C/min rate provides the optimal thermodynamic balance. Slower rates cause peak broadening, while faster rates induce thermal lag between the furnace and the sample, artificially shifting the
Td
higher[3][4].
Fig 2: Self-validating experimental workflow for comprehensive thermodynamic profiling.
References
ChemicalBook: 3-(4-Fluorophenyl)
LD Organisation: Book of Abstracts EFMC-ISMC 2018 (Thermal stability of beta-ketonitriles)
A Technical Guide to the Solubility of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile in Polar Aprotic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the solubility of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, a compound of interest in medicinal chemistry, within polar aprotic solvents. While specific experimental data for this compound is not widely published, this document outlines the theoretical framework, predictive analysis based on molecular structure, and a detailed, field-proven experimental protocol for determining its solubility. The methodologies described herein are designed to ensure scientific rigor and data integrity, empowering researchers to generate reliable solubility profiles essential for formulation development and preclinical studies.
Introduction: The Critical Role of Solubility
In drug discovery and development, the journey from a promising chemical entity to a viable therapeutic is fraught with challenges, many of which are rooted in the compound's physicochemical properties. Among these, solubility stands out as a paramount factor.[1] Low solubility can lead to unpredictable results in vitro, poor absorption and bioavailability in vivo, and significant hurdles in developing a stable and effective drug formulation.[1][2]
This guide focuses on 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, a molecule featuring a fluorinated aromatic ring, a ketone, and a nitrile group.[3][4] Such functionalities suggest its potential utility as a building block in the synthesis of more complex pharmaceutical agents.[3] Understanding its behavior in different solvent systems is a crucial first step. We will specifically explore its solubility in polar aprotic solvents—a class of solvents widely used in organic synthesis, purification, and formulation due to their ability to dissolve a wide range of organic compounds and salts.[5][6]
Theoretical Principles of Solubility in Polar Aprotic Solvents
The adage "like dissolves like" serves as a fundamental first principle in solubility science. This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[7] The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[7][8] For a solute to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break apart the solute's crystal lattice and the solvent's intermolecular forces.[9]
Characteristics of Polar Aprotic Solvents
Polar aprotic solvents are characterized by molecules with significant dipole moments and high dielectric constants, yet they lack acidic protons (like those found in O-H or N-H bonds).[6][10]
Table 1: Properties of Common Polar Aprotic Solvents
Solvent
Chemical Formula
Dielectric Constant (at 20°C)
Dipole Moment (D)
Key Features
Dimethyl Sulfoxide (DMSO)
(CH₃)₂SO
46.7
3.96
Exceptional solvating power for a wide range of compounds.[6]
N,N-Dimethylformamide (DMF)
HCON(CH₃)₂
36.7
3.86
High boiling point, commonly used in organic reactions.[6][11]
Acetonitrile (ACN)
CH₃CN
37.5
3.20
Lower boiling point, common in chromatography and synthesis.[6][11]
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 32.2 | 4.09 | High boiling point, used in formulations and synthesis.[5][6] |
These solvents are effective at solvating cations and polar molecules through dipole-dipole interactions.[7] Because they cannot donate hydrogen bonds, anions and other nucleophiles are often less tightly solvated and thus more reactive in these media.[10]
Molecular Structure Analysis of the Solute
A predictive analysis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile's solubility begins with its structure:
Fluorophenyl Group: The aromatic ring provides a nonpolar, lipophilic character. However, the highly electronegative fluorine atom creates a strong C-F dipole, increasing the molecule's overall polarity.
Ketone Group (C=O): This is a highly polar functional group with a significant dipole moment. The oxygen atom acts as a hydrogen bond acceptor.
Nitrile Group (C≡N): This group is also very polar and contributes significantly to the molecule's dipole moment.
Methyl Group (-CH₃): This adds a small degree of nonpolar character.
Overall Polarity: The combination of the ketone and nitrile groups makes the molecule decidedly polar. These groups will readily engage in strong dipole-dipole interactions with polar aprotic solvents like DMSO and DMF.[7] Therefore, it is predicted that 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile will exhibit favorable solubility in this class of solvents.
Caption: Predicted solute-solvent interaction.
Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility
To obtain definitive, quantitative data, an experimental determination is essential. The shake-flask method is considered the "gold standard" for measuring thermodynamic (or equilibrium) solubility due to its reliability and directness.[12] This protocol describes a self-validating system for generating trustworthy solubility data.
Materials and Equipment
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (solid, high purity)
Orbital shaker or rotator with temperature control
Analytical balance
Centrifuge
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Volumetric flasks and pipettes
Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess amount of the solid compound to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial after equilibration.
Add a precise volume (e.g., 2.0 mL) of the chosen solvent to each vial.
Securely cap the vials.
Equilibration:
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.
Allow the mixtures to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typical.[1][12]
Causality Check: The goal is to ensure the system reaches a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation.[9] Insufficient time will lead to an underestimation of solubility. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration no longer increases.
Phase Separation:
Remove the vials from the shaker and let them stand undisturbed to allow the excess solid to settle.
To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
Sample Collection and Dilution:
Carefully withdraw an aliquot of the clear supernatant using a pipette.
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: Filtration is a critical step to remove any microscopic undissolved particles that could falsely elevate the concentration measurement.[12]
Perform a precise serial dilution of the filtered supernatant with the same solvent into the working concentration range of the analytical method.
Concentration Analysis:
Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.[12][13]
Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.[1][14]
Calculate the original concentration in the saturated solution by applying the dilution factor.
Caption: Workflow for the Shake-Flask Solubility Assay.
Data Presentation and Interpretation
The experimentally determined solubility values should be compiled into a clear, comparative table.
Table 2: Example Solubility Data for 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile at 25°C
Interpretation: The results should be analyzed in the context of the solvent properties. Higher solubility is expected in solvents with higher polarity and dielectric constants, such as DMSO and DMF, which can form stronger dipole-dipole interactions with the polar ketone and nitrile groups of the solute.[15]
Conclusion
Determining the solubility of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile in polar aprotic solvents is a foundational step in its evaluation for pharmaceutical applications. While a theoretical analysis of its molecular structure provides a strong indication of good solubility, rigorous experimental validation via the shake-flask method is indispensable. The detailed protocol provided in this guide establishes a robust framework for generating high-quality, reliable data. This information is critical for guiding formulation strategies, ensuring reproducible results in biological assays, and ultimately accelerating the drug development pipeline.
References
Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
Scribd. (n.d.). Solubility of Organic Compounds Experiment | PDF.
Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
Pharmaguideline. (n.d.). Solubility Expressions and Mechanisms of Solute Solvent Interactions.
Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Unknown Source. (2023, August 31). Solubility of Organic Compounds.
BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
Unipd. (2024, May 18). Predicting drug solubility in organic solvents mixtures.
Enamine. (n.d.). Shake-Flask Solubility Assay.
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
ONdrugDelivery. (n.d.). A VIEW ON THE USE OF APROTIC SOLVENTS IN PARENTERAL DRUG FORMULATIONS.
PLOS One. (2025, September 10). Insights into impact of polar protic and aprotic solvents on bioactive features of 3-(Dimethylaminomethyl)-5-nitroindole: A DFT study and molecular dynamics simulations.
Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References.
Wikipedia. (n.d.). Polar aprotic solvent.
ResearchGate. (2026, February 7). (PDF) EFFECT OF SOLVENT ON SOLVENT-SOLUTE INTERACTION.
Walsh Medical Media. (2021, July 29). Solute- Solvent Interaction.
PMC. (n.d.). Solute–Solvent Interactions in Modern Physical Organic Chemistry: Supramolecular Polymers as a Muse.
Mechanism of Formation for 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile: A Comprehensive Technical Guide
Executive Summary The synthesis of 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile (Molecular Formula: C₁₀H₈FNO) represents a fundamental transformation in organic chemistry: the construction of a β -keto nitrile via a C...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile (Molecular Formula: C₁₀H₈FNO) represents a fundamental transformation in organic chemistry: the construction of a
β
-keto nitrile via a Claisen-type condensation[1]. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a carefully orchestrated thermodynamic and kinetic system.
β
-keto nitriles are highly versatile building blocks in drug development, frequently serving as precursors to complex heterocycles like pyrazoles, isoxazoles, and pyrimidines[2].
This guide deconstructs the mechanistic logic, the causality behind reagent selection, and the self-validating experimental protocols required to synthesize this molecule with high fidelity and yield.
Chemical Logic and Retrosynthetic Analysis
To construct 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile, we must form a new carbon-carbon bond between an acyl electrophile and an aliphatic nitrile nucleophile.
The Reactants:
Nucleophile: Propionitrile[3]. The
α
-protons of propionitrile have a pKa of approximately 32. Generating a carbanion here requires a strong, non-nucleophilic base.
Electrophile: 4-Fluorobenzoyl chloride[4]. While esters (like ethyl 4-fluorobenzoate) can be used, the acid chloride is significantly more electrophilic, allowing the reaction to proceed rapidly at cryogenic temperatures, which suppresses side reactions.
The Base Selection (Causality):
Standard alkoxide bases are insufficiently basic to deprotonate propionitrile. Furthermore, using a weaker base risks the Thorpe reaction (the self-condensation of the nitrile)[5]. Therefore, Lithium diisopropylamide (LDA) is the optimal choice. LDA quantitatively deprotonates propionitrile at -78 °C under kinetic control, generating the lithiated
α
-cyano carbanion without competing nucleophilic attack on the nitrile carbon.
Fig 1: Retrosynthetic disconnection and forward pathway for the target beta-keto nitrile.
Mechanistic Pathway
The formation mechanism is a nucleophilic acyl substitution driven to completion by a thermodynamic sink.
Enolization (Carbanion Formation): LDA deprotonates propionitrile at the
α
-position. The lithium cation coordinates with the cyano nitrogen, stabilizing the carbanion.
Nucleophilic Addition: The
α
-cyano carbanion attacks the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride, breaking the C=O
π
-bond and forming a tetrahedral intermediate.
Leaving Group Expulsion: The tetrahedral intermediate collapses, reforming the C=O
π
-bond and expelling the chloride anion (a stable, weak base).
Thermodynamic Sink (Enolate Formation): This is the most critical mechanistic step. The newly formed 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile is highly acidic (pKa ~11) due to the dual electron-withdrawing effects of the carbonyl and nitrile groups[2]. If only 1 equivalent of LDA were used, the product would immediately protonate the unreacted
α
-cyano carbanion, halting the reaction at 50% conversion. Thus, 2.2 equivalents of LDA are strictly required. The excess LDA rapidly deprotonates the product, forming a stable lithium enolate and driving the equilibrium irreversibly forward.
Acidic Workup: The addition of aqueous HCl protonates the enolate, yielding the final neutral
β
-keto nitrile.
Fig 2: Step-by-step mechanistic electron flow and intermediate formation.
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity, the following protocol incorporates In-Process Controls (IPCs) to validate the success of each phase before proceeding.
Preparation of Reagents:
Ensure tetrahydrofuran (THF) is strictly anhydrous (distilled over Na/benzophenone or passed through activated alumina).
Perform all steps under an inert argon or nitrogen atmosphere.
Step-by-Step Methodology:
Base Preparation: To an oven-dried, argon-purged round-bottom flask, add anhydrous THF (10 mL/mmol of electrophile) and diisopropylamine (2.3 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes at -78 °C to generate LDA.
Nucleophile Activation: Add propionitrile (1.05 eq) dropwise to the LDA solution at -78 °C. Stir for 1 hour. Causality: This time ensures complete, quantitative formation of the lithiated carbanion.
Acylation: Dissolve 4-fluorobenzoyl chloride (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the carbanion mixture over 15 minutes, maintaining the internal temperature below -70 °C.
Reaction Maturation: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature over an additional 2 hours.
In-Process Control (IPC): Pull a 50
μ
L aliquot, quench in 1M HCl, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 3:1, UV active) or LC-MS. The reaction is deemed complete when the 4-fluorobenzoyl chloride peak is entirely consumed.
Quench and Workup: Cool the mixture to 0 °C. Carefully quench with 1M aqueous HCl until the pH of the aqueous layer reaches ~2. Causality: Acidification is mandatory to protonate the lithium enolate back into the neutral
β
-keto nitrile.
Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash chromatography or recrystallization to yield pure 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile.
Quantitative Data Presentation
The table below summarizes the stoichiometric logic and optimized parameters for this workflow.
Table 1: Stoichiometric and Condition Optimization for
β
-Keto Nitrile Synthesis
Reagent / Parameter
Function
Optimal Eq.
Rationale
Propionitrile
Nucleophile
1.05 eq
Slight excess ensures complete consumption of the highly reactive electrophile.
4-Fluorobenzoyl Chloride
Electrophile
1.00 eq
Limiting reagent; drives the theoretical yield calculation.
LDA
Non-nucleophilic Base
2.20 eq
1.0 eq for initial deprotonation; 1.0 eq for product enolization; 0.2 eq buffer for trace moisture.
THF
Solvent
0.2 M
Polar aprotic environment stabilizes the lithiated intermediates.
Temperature
Kinetic Control
-78 °C to RT
Prevents Thorpe self-condensation and controls the highly exothermic acylation step.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Strategic Context
The compound 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS No. 1094267-29-4) is a highly versatile fluorinated organic building block[1]. Featuring a fluorine atom on a phenyl ring, a nitrile group, and a ketone group, this
α
-methyl-
β
-keto nitrile is primarily utilized as a critical intermediate in the synthesis of complex heterocyclic scaffolds—such as pyrazoles, isoxazoles, and pyrimidines—which are frequently explored for their pharmacological properties in drug discovery[2][3].
The presence of the
α
-methyl group introduces a stereocenter and alters the enolization dynamics compared to its demethylated analog, requiring precise control over thermodynamic and kinetic parameters during synthesis.
Mechanistic Rationale
The most robust and scalable method for synthesizing 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is via a Claisen-type condensation (acylation) between propionitrile and an activated 4-fluorobenzoic acid derivative (typically ethyl 4-fluorobenzoate).
Enolization Strategy: Propionitrile is weakly acidic. A strong, non-nucleophilic base such as Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) is required to quantitatively generate the nitrile-stabilized carbanion. KOtBu is preferred in this protocol to avoid the safety hazards of hydrogen gas evolution associated with NaH, while effectively preventing the competitive hydrolysis of the ester that would occur if aqueous bases were used.
Acylation: The carbanion attacks the carbonyl carbon of ethyl 4-fluorobenzoate. The subsequent elimination of the ethoxide leaving group yields the desired
β
-keto nitrile.
Equilibrium Driving Force: The newly formed
β
-keto nitrile is more acidic than the starting propionitrile. The basic reaction environment immediately deprotonates the product, driving the equilibrium forward. An acidic quench is mandatory to isolate the neutral target compound.
Reaction Workflow
Caption: Step-by-step workflow for the synthesis and isolation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized stoichiometric ratios and physicochemical properties for a standard 10 mmol scale synthesis.
Reagent / Product
Role
MW ( g/mol )
Equivalents
Amount
Notes
Propionitrile
Nucleophile
55.08
1.1
11.0 mmol (0.61 g)
Must be distilled and dried over molecular sieves.
Ethyl 4-fluorobenzoate
Electrophile
168.16
1.0
10.0 mmol (1.68 g)
Commercially available; use >98% purity.
Potassium tert-butoxide
Base
112.21
1.5
15.0 mmol (1.68 g)
Highly hygroscopic; handle in a glovebox or under inert gas.
Causality Note: Moisture rigorously destroys KOtBu and quenches the carbanion intermediate. Inert atmosphere techniques are non-negotiable.
Apparatus Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet. Allow it to cool under a continuous stream of argon.
Base Suspension: Rapidly transfer 1.68 g (15.0 mmol) of KOtBu into the flask. Add 20 mL of anhydrous THF via syringe. Stir to create a uniform suspension and cool the flask to 0 °C using an ice-water bath.
Nitrile Addition: Dilute 0.61 g (11.0 mmol) of anhydrous propionitrile in 5 mL of THF. Add this solution dropwise to the KOtBu suspension over 10 minutes via a syringe pump.
Validation Check: A slight color change (often pale yellow) indicates the formation of the nitrile carbanion. Allow to stir at 0 °C for 30 minutes to ensure complete deprotonation.
Phase 2: Acylation Reaction
Causality Note: Adding the electrophile slowly prevents localized thermal spikes, which can lead to unwanted self-condensation of the ester or degradation of the enolate.
4. Electrophile Addition: Dilute 1.68 g (10.0 mmol) of ethyl 4-fluorobenzoate in 5 mL of THF. Add this dropwise to the reaction mixture at 0 °C over 15 minutes.
5. Propagation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature (25 °C). Stir for 4 to 6 hours.
6. Monitoring: Monitor the reaction progression via TLC (Hexanes:Ethyl Acetate 3:1, UV detection at 254 nm). The product will appear as a new, highly UV-active spot with a lower
Rf
than the starting ester due to its increased polarity.
Phase 3: Quench and Isolation
Causality Note: The product exists as a stable enolate salt in the basic medium. A mild acidic quench is required to protonate it without hydrolyzing the sensitive nitrile group.
7. Quenching: Cool the reaction flask back to 0 °C. Slowly add 20 mL of saturated aqueous Ammonium Chloride (
NH4Cl
) solution. Stir vigorously for 15 minutes.
8. Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
9. Washing & Drying: Combine the organic extracts and wash sequentially with distilled water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
).
10. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product as a viscous oil or off-white solid.
Phase 4: Purification
Chromatography: Purify the crude material via flash column chromatography on silica gel, using a gradient elution of Hexanes to 20% Ethyl Acetate in Hexanes.
Verification: Pool the pure fractions and evaporate the solvent to isolate the pure 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile[1].
Analytical Characterization Standards
To validate the structural integrity of the synthesized compound, the following analytical parameters should be confirmed:
1
H NMR (400 MHz, CDCl
3
): Look for the characteristic doublet for the
α
-methyl group (~1.6 ppm), a quartet for the
α
-methine proton (~4.2 ppm), and the distinct coupling patterns of the para-substituted fluorophenyl ring in the aromatic region (7.1–8.0 ppm).
19
F NMR (376 MHz, CDCl
3
): A single peak should be observed around -103 to -105 ppm, confirming the presence of the aryl fluoride.
Mass Spectrometry (ESI-MS): Expected
[M+H]+
at m/z 178.1.
Application Notes and Protocols for the Synthesis of Heterocyclic Rings Using 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthetic applications of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile as a versatile build...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic applications of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile as a versatile building block for the construction of various medicinally relevant heterocyclic scaffolds. As a senior application scientist, this document is structured to deliver not only detailed experimental protocols but also the underlying scientific rationale behind the synthetic strategies, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction: The Versatility of a Fluorinated β-Ketonitrile
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a highly functionalized precursor, primed for a variety of cyclization reactions. The molecule's inherent reactivity stems from the interplay of its key functional groups:
The β-ketonitrile moiety: This is a classic precursor for the synthesis of a wide range of heterocycles. The acidic α-proton, flanked by the ketone and nitrile groups, is readily deprotonated to form a nucleophilic carbanion.
The 4-fluorophenyl group: The presence of a fluorine atom on the phenyl ring can significantly influence the physicochemical and pharmacological properties of the resulting heterocyclic compounds. Fluorine's high electronegativity can modulate a molecule's pKa, lipophilicity, and metabolic stability, making it a valuable substituent in drug design.
The α-methyl group: This substituent provides steric influence and can direct the regioselectivity of certain cyclization reactions.
This guide will focus on the synthesis of three key classes of heterocyclic compounds from this precursor: 2-aminothiophenes, pyrazoles, and pyridines. Each of these scaffolds is prevalent in a multitude of approved pharmaceutical agents.
Synthesis of Substituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a base.[3][4]
Mechanistic Rationale
The reaction proceeds through a cascade of transformations. The initial step is a base-catalyzed Knoevenagel condensation between the ketone functionality of our precursor and another active methylene compound. This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable aromatic 2-aminothiophene ring.[1]
Caption: Generalized workflow of the Gewald reaction.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-cyano-4-(4-fluorophenyl)-3-methylthiophene-3-carboxylate
This protocol outlines the synthesis of a polysubstituted 2-aminothiophene using 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile and ethyl cyanoacetate.
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
191.18
10
1.91 g
Ethyl cyanoacetate
113.12
10
1.13 g (1.0 mL)
Elemental Sulfur
32.07
12
0.38 g
Morpholine
87.12
2
0.17 g (0.17 mL)
Ethanol (anhydrous)
-
-
25 mL
Procedure:
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (1.91 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.38 g, 12 mmol).
Add 25 mL of anhydrous ethanol to the flask.
With stirring, add morpholine (0.17 mL, 2 mmol) dropwise to the reaction mixture at room temperature.
Heat the reaction mixture to a gentle reflux (approximately 78 °C) and maintain for 3-4 hours.
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
Upon completion, allow the reaction mixture to cool to room temperature.
The product will likely precipitate out of the solution. If not, reduce the volume of the solvent under reduced pressure.
Collect the solid product by filtration and wash with cold ethanol (2 x 10 mL).
Recrystallize the crude product from ethanol to obtain the pure ethyl 2-amino-5-cyano-4-(4-fluorophenyl)-3-methylthiophene-3-carboxylate as a crystalline solid.
Dry the product under vacuum.
Expected Yield: 75-85%
Characterization Data (Representative):
Technique
Data
¹H NMR
δ (ppm): 1.35 (t, 3H, -CH₃ of ester), 4.30 (q, 2H, -CH₂ of ester), 2.40 (s, 3H, -CH₃ on thiophene), 7.10-7.20 (m, 2H, Ar-H), 7.40-7.50 (m, 2H, Ar-H), 5.80 (s, 2H, -NH₂, exchangeable with D₂O).
m/z: [M+H]⁺ calculated for C₁₅H₁₃FN₂O₂S: 319.07, found: 319.1.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are readily synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[5][6] In our case, the β-ketonitrile can act as a 1,3-dicarbonyl equivalent.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the carbonyl carbon of the β-ketonitrile. This is followed by an intramolecular cyclization where the other nitrogen atom attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic pyrazole ring.
Caption: Synthetic pathway for pyrazole formation.
Experimental Protocol: Synthesis of 5-Amino-3-(4-fluorophenyl)-4-methyl-1H-pyrazole
This protocol describes the synthesis of a substituted pyrazole from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile and hydrazine hydrate.
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
191.18
10
1.91 g
Hydrazine hydrate (80%)
50.06
12
0.75 mL
Ethanol (95%)
-
-
30 mL
Acetic acid (glacial)
60.05
catalytic
2-3 drops
Procedure:
In a 100 mL round-bottom flask, dissolve 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (1.91 g, 10 mmol) in 30 mL of 95% ethanol.
Add a few drops of glacial acetic acid to the solution.
To this stirring solution, add hydrazine hydrate (0.75 mL, 12 mmol) dropwise at room temperature.
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
Monitor the reaction by TLC (eluent: 1:1 hexane/ethyl acetate).
After the reaction is complete, cool the mixture to room temperature.
The product may crystallize out upon cooling. If not, pour the reaction mixture into 100 mL of ice-cold water.
Collect the precipitated solid by filtration, wash with cold water, and air dry.
Recrystallize the crude product from an ethanol-water mixture to afford pure 5-Amino-3-(4-fluorophenyl)-4-methyl-1H-pyrazole.
Expected Yield: 80-90%
Characterization Data (Representative):
Technique
Data
¹H NMR
δ (ppm): 2.10 (s, 3H, -CH₃), 5.50 (s, 2H, -NH₂, exchangeable with D₂O), 7.15-7.25 (m, 2H, Ar-H), 7.60-7.70 (m, 2H, Ar-H), 12.10 (s, 1H, -NH of pyrazole, exchangeable with D₂O).
ν (cm⁻¹): 3400-3200 (-NH₂ and -NH stretching), 1620 (C=N stretching).
MS (ESI)
m/z: [M+H]⁺ calculated for C₁₀H₁₀FN₃: 192.09, found: 192.1.
Synthesis of Substituted Pyridines
Substituted pyridines are a cornerstone of medicinal chemistry.[7] One of the classical methods for pyridine synthesis is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.[7] A variation of this approach can be employed using our β-ketonitrile.
Mechanistic Rationale
The synthesis of a substituted pyridine from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile can be achieved through a multi-component reaction involving an α,β-unsaturated carbonyl compound and a nitrogen source like ammonium acetate. The reaction likely proceeds through a series of Michael additions and condensation reactions, ultimately leading to a dihydropyridine intermediate which then aromatizes to the final pyridine product.
Caption: General scheme for pyridine synthesis.
Experimental Protocol: Synthesis of 2-Amino-6-(4-fluorophenyl)-3-cyano-4,5-dimethylpyridine
This protocol describes a potential route to a substituted pyridine using 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile and an enamine derived from a simple ketone.
Materials:
Reagent
Molar Mass ( g/mol )
Amount (mmol)
Mass/Volume
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
191.18
10
1.91 g
3-Aminobut-2-enenitrile
82.10
10
0.82 g
Piperidine
85.15
catalytic
~0.1 mL
Ethanol (anhydrous)
-
-
30 mL
Procedure:
To a 100 mL round-bottom flask, add 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (1.91 g, 10 mmol) and 3-aminobut-2-enenitrile (0.82 g, 10 mmol) in 30 mL of anhydrous ethanol.
Add a catalytic amount of piperidine (~0.1 mL) to the mixture.
Heat the reaction mixture to reflux for 6-8 hours.
Monitor the reaction by TLC (eluent: 4:1 hexane/ethyl acetate).
Upon completion, cool the reaction mixture to room temperature.
Remove the solvent under reduced pressure.
The residue can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired 2-Amino-6-(4-fluorophenyl)-3-cyano-4,5-dimethylpyridine.
m/z: [M+H]⁺ calculated for C₁₄H₁₂FN₃: 242.11, found: 242.1.
Conclusion
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel thiophenes, pyrazoles, and pyridines. The presence of the fluorophenyl moiety offers an avenue for the development of new chemical entities with potentially enhanced pharmacological properties. The experimental procedures provided herein are intended as a starting point, and optimization of reaction conditions may be necessary for specific applications and to achieve higher yields.
References
Gewald, K. (1966). Heterocyclic syntheses with α-cyanocarbonyl compounds. Angewandte Chemie International Edition in English, 5(5), 577-578.
Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (2025). Benchchem.
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks
Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
Synthesis and Pharmacological Activities of Pyrazole Deriv
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.).
Synthesis of Some New Pyrazoles. (2017). DergiPark.
Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.
The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. (2025). Benchchem.
spectroscopic studies of some n-heterocyclic compounds. (n.d.). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon.
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2014). MDPI.
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. (2025). MDPI.
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
Application Notes and Protocols for the Gewald Reaction Utilizing 3-(Thiophen-2-yl)propanal. (2025). Benchchem.
Gewald Reaction for Thiophene Synthesis. (n.d.). Scribd.
Polar-Radical Cyclization Cascades with Magnesi
Synthesis of Pyrano[3,2-c]pyridines Deriv
A green chemistry approach to gewald reaction. (n.d.). Der Pharma Chemica.
Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. (2023). PMC.
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2026).
A Review on Medicinally Important Heterocyclic Compounds. (2022).
FLUORIN
Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermedi
Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones. (2026).
Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. (2003).
Competitive cyclization of ethyl trifluoroacetoacetate and methyl ketones with 1,3-diamino-2-propanol into hydrogenated oxazolo- and pyrimido-condensed pyridones. (2025). Beilstein Journals.
Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzo
Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery The pyrazole nucleus is a pr...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of approved drugs and clinical candidates.[1][2] Its prevalence stems from its unique electronic properties, metabolic stability, and its ability to engage in various non-covalent interactions with biological targets.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and kinase inhibitory effects.[1][2] The synthesis of novel pyrazole analogues is therefore a cornerstone of many drug discovery programs.
This technical guide provides a comprehensive overview of the synthetic protocols for preparing pyrazole derivatives from 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. This starting material, a β-ketonitrile, is a versatile precursor for the construction of highly functionalized pyrazole systems.[3] We will delve into the mechanistic underpinnings of the key chemical transformations, provide detailed, step-by-step experimental procedures, and offer insights into reaction optimization and troubleshooting.
Core Synthetic Strategy: Cyclocondensation of β-Ketonitriles with Hydrazine Derivatives
The most direct and widely employed method for the synthesis of 5-aminopyrazoles is the cyclocondensation reaction between a β-ketonitrile and a hydrazine derivative.[3] This reaction, a variation of the Knorr pyrazole synthesis, is favored for its operational simplicity, the ready availability of starting materials, and generally high yields.[4][5]
Reaction Mechanism: A Stepwise Look at Pyrazole Ring Formation
The formation of the pyrazole ring from a β-ketonitrile and hydrazine proceeds through a well-established mechanistic pathway.[1][3] The key steps are as follows:
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of the 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.[1]
Hydrazone Formation: This initial attack is followed by the elimination of a water molecule to form a hydrazone intermediate.[1]
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the carbon atom of the nitrile group.[3]
Tautomerization/Aromatization: The resulting cyclic intermediate undergoes tautomerization to yield the stable, aromatic 5-amino-3-(4-fluorophenyl)-4-methyl-1H-pyrazole.
Diagrammatic Representation of the Reaction Mechanism
Application Notes and Protocols for Cross-Coupling Reactions Involving 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Introduction: The Versatility of a Fluorinated Building Block In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms int...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Versatility of a Fluorinated Building Block
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The subject of this guide, 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, represents a highly valuable and versatile building block. Its structure is characterized by a fluorinated aromatic ring, a reactive β-ketonitrile moiety, and an α-methyl group, presenting multiple avenues for synthetic elaboration.
The presence of the 4-fluorophenyl group is of particular interest for drug development, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability. The β-ketonitrile functionality is a classic precursor for the synthesis of a diverse array of heterocyclic systems, such as pyrimidines, pyridines, and pyrazoles, which are prevalent in pharmacologically active compounds. Furthermore, the acidic α-proton of the β-ketonitrile system provides a handle for the formation of new carbon-carbon bonds directly at this position through various cross-coupling methodologies.
This document provides a detailed exploration of three seminal palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, and Sonogashira—as applied to 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. The protocols and discussions herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to effectively utilize this versatile building block in their synthetic endeavors. We will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss the critical parameters that govern the success of these transformations.
Core Concepts in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C bond formation, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These reactions generally proceed through a catalytic cycle involving a low-valent palladium species, typically Pd(0). The fundamental steps of this cycle are:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen or carbon-pseudohalogen bond of an organic electrophile (e.g., an aryl halide) to form a Pd(II) intermediate.
Transmetalation (for Suzuki and Sonogashira): An organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction) transfers its organic group to the Pd(II) center, displacing the halide or pseudohalide.
Migratory Insertion (for Heck): An alkene coordinates to the Pd(II) center and then inserts into the Pd-carbon bond.
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.
The specific nature of the nucleophile and the reaction conditions differentiate the various named cross-coupling reactions. For a substrate like 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, a key consideration is the presence of the acidic α-proton, which can be deprotonated under basic conditions to form an enolate. This enolate can then participate as a nucleophile in certain cross-coupling reactions, a process often referred to as α-arylation.[2][3]
Diagram: Generalized Catalytic Cycle for Cross-Coupling Reactions
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling for α-Arylation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[4][5] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[4] In the context of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, the Suzuki-Miyaura reaction can be adapted for the direct α-arylation of the β-ketonitrile moiety.
Mechanistic Considerations for α-Arylation
The α-arylation of carbonyl compounds via a Suzuki-Miyaura type reaction involves the in-situ formation of an enolate from the β-ketonitrile using a suitable base. This enolate then acts as the nucleophilic partner in the catalytic cycle. The choice of base is critical to ensure efficient enolate formation without promoting undesired side reactions such as self-condensation or decomposition of the starting material.[6]
Diagram: Proposed Catalytic Cycle for Suzuki-Miyaura α-Arylation
Caption: Proposed catalytic cycle for the Suzuki-Miyaura α-arylation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Experimental Protocol: Suzuki-Miyaura α-Arylation
This protocol describes a general procedure for the palladium-catalyzed α-arylation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile with an aryl bromide.
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).
Solvent Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the limiting reagent).
Reagent Addition: Add 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (1.5 equiv).
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Justification of Protocol Choices:
Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for α-arylation reactions, promoting both oxidative addition and reductive elimination.[6]
Base: Sodium tert-butoxide is a strong, non-nucleophilic base suitable for generating the enolate of the β-ketonitrile without competing in nucleophilic addition reactions.[6]
Solvent: Toluene is a common solvent for Suzuki-Miyaura couplings, offering a suitable boiling point for the reaction.
Stoichiometry: A slight excess of the aryl bromide and base is used to ensure complete consumption of the starting β-ketonitrile.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)₂ (2 mol%)
Precursor to the active Pd(0) species.
Ligand
SPhos (4 mol%)
Bulky, electron-rich ligand promoting the catalytic cycle.[6]
Base
NaOtBu (1.5 equiv)
Strong, non-nucleophilic base for enolate formation.[6]
Solvent
Toluene
High-boiling, non-polar solvent.
Temperature
100 °C
Provides sufficient energy for the reaction to proceed at a reasonable rate.
Arylating Agent
Aryl bromide (1.2 equiv)
Common and reactive electrophile in Suzuki couplings.
Section 2: Heck Reaction for Vinylation of the Fluorophenyl Ring
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[7][8] In the context of our substrate, the 4-fluorophenyl group itself does not have a suitable leaving group for a traditional Heck reaction. However, if we consider a derivative, for instance, where the fluorine is replaced by a bromine or iodine, a Heck reaction could be employed to introduce a vinyl group at the 4-position of the phenyl ring. For the purpose of this application note, we will assume the synthesis of the 4-bromo analogue, 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile, as the starting material for the Heck reaction.
Mechanistic Considerations
The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by coordination and migratory insertion of the alkene. The final steps are β-hydride elimination to form the vinylated product and reductive elimination of H-X with a base to regenerate the Pd(0) catalyst.[9]
Diagram: Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle for the Heck reaction.
Experimental Protocol: Heck Reaction
This protocol outlines a general procedure for the Heck vinylation of 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile with an alkene, such as n-butyl acrylate.
Materials:
3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile
n-Butyl acrylate
Palladium(II) acetate (Pd(OAc)₂)
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
Triethylamine (Et₃N)
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
Reaction Setup: In a sealed tube, combine 3-(4-Bromophenyl)-2-methyl-3-oxopropanenitrile (1.0 equiv), n-butyl acrylate (1.5 equiv), Pd(OAc)₂ (1 mol%), and P(o-tolyl)₃ (2 mol%).
Solvent and Base Addition: Add anhydrous DMF (to make a 0.5 M solution) followed by triethylamine (2.0 equiv).
Reaction Conditions: Seal the tube and heat the mixture to 120 °C for 12-24 hours.
Monitoring: Monitor the reaction by TLC or GC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether (3 x 25 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.
Justification of Protocol Choices:
Catalyst System: The "Jeffery conditions" using Pd(OAc)₂ and a phosphine ligand like P(o-tolyl)₃ are classic for Heck reactions.[6]
Base: Triethylamine acts as a base to neutralize the HBr generated during the reaction and regenerate the Pd(0) catalyst.
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and catalyst.
Temperature: Higher temperatures are often required for Heck reactions to proceed efficiently.
Parameter
Recommended Condition
Rationale
Catalyst
Pd(OAc)₂ (1 mol%)
A common and effective palladium source.
Ligand
P(o-tolyl)₃ (2 mol%)
A standard phosphine ligand for Heck reactions.
Base
Et₃N (2.0 equiv)
Neutralizes the acid byproduct.
Solvent
DMF
A polar aprotic solvent that facilitates the reaction.
Temperature
120 °C
Ensures a reasonable reaction rate.
Alkene
n-Butyl acrylate (1.5 equiv)
An activated alkene that readily participates in the Heck reaction.
Section 3: Sonogashira Coupling for Alkynylation
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][10] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[10] Similar to the Heck reaction, this would require a halogenated derivative of our target molecule, such as 3-(4-iodophenyl)-2-methyl-3-oxopropanenitrile, for the aryl halide partner.
Mechanistic Considerations
The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] The palladium cycle is similar to that of other cross-coupling reactions. The copper cycle involves the formation of a copper(I) acetylide, which then transmetalates with the arylpalladium(II) intermediate. Copper-free Sonogashira couplings have also been developed.[1]
Diagram: The Sonogashira Coupling Catalytic Cycles
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of 3-(4-iodophenyl)-2-methyl-3-oxopropanenitrile with a terminal alkyne.
Reaction Setup: In a Schlenk flask under an argon atmosphere, dissolve 3-(4-iodophenyl)-2-methyl-3-oxopropanenitrile (1.0 equiv) and the terminal alkyne (1.2 equiv) in anhydrous THF.
Catalyst and Base Addition: To the solution, add PdCl₂(PPh₃)₂ (3 mol%), CuI (5 mol%), and triethylamine (3.0 equiv).
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
Monitoring: Follow the reaction progress by TLC or GC-MS.
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts. Rinse the pad with THF.
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Justification of Protocol Choices:
Catalyst System: The PdCl₂(PPh₃)₂/CuI system is the classic and a very reliable catalyst combination for Sonogashira couplings.[10]
Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent in some cases.
Solvent: THF is a suitable solvent that dissolves the reactants and catalysts well.
Temperature: Sonogashira couplings can often be performed at room temperature, which is advantageous for substrates with sensitive functional groups.
Parameter
Recommended Condition
Rationale
Catalyst
PdCl₂(PPh₃)₂ (3 mol%)
A standard palladium catalyst for Sonogashira reactions.
Co-catalyst
CuI (5 mol%)
Facilitates the formation of the copper acetylide.[10]
Base
Et₃N (3.0 equiv)
Deprotonates the alkyne and neutralizes the HI byproduct.
Solvent
THF
A common aprotic solvent for this reaction.
Temperature
Room Temperature
Mild conditions that are well-tolerated by many functional groups.
Alkyne
Terminal Alkyne (1.2 equiv)
The nucleophilic partner in the reaction.
Conclusion
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a richly functionalized building block with significant potential in the synthesis of complex organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Heck, and Sonogashira—provide powerful tools for its further elaboration. By understanding the mechanistic nuances and carefully selecting the reaction conditions, researchers can effectively leverage these methodologies to create novel compounds with potential applications in pharmaceuticals and materials science. The protocols provided herein serve as a starting point for exploration and optimization, and a thorough understanding of the underlying principles will empower scientists to adapt these methods to their specific synthetic challenges.
References
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
Krische, M. J., & Trost, B. M. (2005). The Baylis-Hillman and related reactions.
Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534–1544.
Schranck, J., et al. (2014). Palladium-catalyzed carbonylative alpha-arylation to beta-ketonitriles. Chemistry–A European Journal, 20(31), 9534-9538.
Meyers, C., et al. (2005). Decarboxylative Heck Type Reaction. Journal of the American Chemical Society, 127(49), 17156-17157.
Roh, B., et al. (2023). Stereospecific Acylative Suzuki–Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds. Journal of the American Chemical Society, 145(12), 7075-7083.
The Nobel Prize in Chemistry 2010. NobelPrize.org. Nobel Prize Outreach AB 2024. Retrieved from [Link]
Visible-Light-Promoted Cross Dehydrogenative/Decarboxylative Coupling Cascades of Glycine Ester Derivatives and β-Keto Acids. (2022). The Journal of Organic Chemistry, 87(13), 8533-8543.
Tandem Rh-catalysis: decarboxylative β-keto acid and alkyne cross-coupling. (2016).
Palladium-Catalyzed r-Arylation of Carbonyl Compounds and Nitriles. (2003). Accounts of Chemical Research, 36(4), 234-245.
Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. (2022). Chemical Science, 13(12), 3467-3472.
Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles. (2020).
Decarboxylative cross-coupling. (n.d.). In Wikipedia. Retrieved from [Link]
Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. (2021). Beilstein Journal of Organic Chemistry, 17, 2623-2630.
Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2018). The Journal of Organic Chemistry, 83(8), 4411-4424.
Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles. (1998). The Journal of Organic Chemistry, 63(19), 6546-6553.
Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. (2016). CHIMIA International Journal for Chemistry, 70(11), 786-790.
Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex. (2006). The Journal of Organic Chemistry, 71(1), 285-291.
Stereospecific Acylative Suzuki–Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds. (2023). Journal of the American Chemical Society, 145(12), 7075-7083.
Mizoroki-Heck Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Stereospecific Acylative Suzuki-Miyaura Cross-Coupling: General Access to Optically Active α-Aryl Carbonyl Compounds. (2023). Organic Chemistry Portal. Retrieved from [Link]
Suzuki-Miyaura Coupling. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2021). Molecules, 26(16), 4887.
Application Note: 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile as a Versatile Synthon for API Development
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (C...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS No. 2970-75-4) into active pharmaceutical ingredient (API) synthesis. This versatile β-ketonitrile is a valuable building block due to the combined reactivity of its ketone and nitrile functionalities, coupled with the advantageous physicochemical properties imparted by the 4-fluorophenyl moiety. This note details core reactivity, provides validated analytical protocols for quality control, outlines step-by-step synthetic procedures for creating key heterocyclic scaffolds, and establishes essential safety and handling guidelines.
Introduction: The Strategic Advantage of a Fluorinated β-Ketonitrile
The development of novel APIs often relies on the use of versatile and reactive starting materials, or synthons, that can be readily converted into complex molecular architectures.[1] 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a prime example of such a synthon. Its structure is characterized by three key features:
A Reactive β-Ketonitrile Core: The 1,3-relationship between the ketone and nitrile groups facilitates a wide range of cyclization and condensation reactions, making it an ideal precursor for various heterocyclic systems.[2]
A 4-Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.
An α-Methyl Group: The methyl substituent at the C2 position introduces a chiral center and influences the electronic and steric environment of the adjacent reactive sites.
This combination makes the title compound a highly valuable intermediate for constructing libraries of potential drug candidates, particularly those based on pyrazole and pyrimidine scaffolds, which are prevalent in modern pharmaceuticals.
Physicochemical Properties & Quality Control Protocols
Accurate characterization and stringent quality control of starting materials are foundational to reproducible and successful API synthesis.[1]
Protocol 2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a general reverse-phase HPLC method for determining the purity of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.[5]
Rationale: HPLC with UV detection is a robust and widely used technique for separating and quantifying components in a mixture, ensuring the starting material meets the required purity specifications before its use in multi-step synthesis.[6]
Parameter
Recommended Condition
Column
C18, 5 µm, 4.6 x 250 mm
Mobile Phase
Acetonitrile and 0.1% Formic Acid in Water (v/v)
Gradient
Isocratic (e.g., 70:30 Acetonitrile:Water)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection
UV at 254 nm
Column Temperature
30°C
Procedure:
Standard Preparation: Prepare a stock solution of the reference standard at 1 mg/mL in acetonitrile. Create a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.[5]
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 25 µg/mL).
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution.[5]
Quantification: Determine the purity by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Protocol 2.2: Structural Confirmation by NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of a molecule's chemical structure.
¹H NMR (400 MHz, CDCl₃): Expected signals include aromatic protons from the 4-fluorophenyl group (doublets of doublets), a quartet for the methine proton at C2, and a doublet for the methyl protons at C2.
¹³C NMR (100 MHz, CDCl₃): Expected signals include the carbonyl carbon (~190-200 ppm), nitrile carbon (~115-120 ppm), aromatic carbons (with characteristic C-F coupling), and aliphatic carbons for the methine and methyl groups.
Core Reactivity: Synthesis of Heterocyclic Scaffolds
The most powerful application of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is its use as a precursor for heterocyclic compounds. The reaction between β-ketonitriles and binucleophiles like hydrazine is a versatile and widely adopted method for synthesizing substituted pyrazoles.[2]
Application Case Study: Synthesis of 5-amino-3-(4-fluorophenyl)-4-methyl-1H-pyrazole
5-aminopyrazoles are a privileged scaffold in medicinal chemistry, found in APIs targeting a range of conditions.[2] The reaction of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile with hydrazine hydrate provides a direct route to this important core.
Reaction Mechanism: The synthesis proceeds via a two-step sequence:
Condensation: The more nucleophilic nitrogen of hydrazine attacks the electrophilic ketone carbonyl, forming a hydrazone intermediate.
Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom onto the nitrile carbon leads to the formation of the stable 5-membered pyrazole ring.[2]
Caption: Workflow for the synthesis of a 5-aminopyrazole derivative.
Protocol 3.1: Synthesis of 5-amino-3-(4-fluorophenyl)-4-methyl-1H-pyrazole
Rationale: This protocol provides a reliable method for constructing the pyrazole ring system. Ethanol is chosen as a common solvent, and refluxing provides the necessary energy to drive the cyclization step.[7] The work-up and recrystallization are standard procedures to isolate and purify the final product.
Reactant Preparation: In a round-bottom flask, dissolve 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (1 eq.) in anhydrous ethanol (approx. 10 mL per gram of starting material).[7]
Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. A slight exotherm may be observed.
Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[7]
Work-up: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
Isolation: To the resulting residue, add cold deionized water and stir vigorously. The product should precipitate as a solid.
Purification: Collect the solid by vacuum filtration, washing with cold water. Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 5-amino-3-(4-fluorophenyl)-4-methyl-1H-pyrazole.
Safety, Handling, and Storage
Working with any chemical intermediate requires adherence to strict safety protocols.[8]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][10]
Engineering Controls: Conduct all operations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9][10] Eyewash stations and safety showers should be readily accessible.[9][10]
Handling: Avoid creating dust. Do not ingest or inhale. Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[9]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.[10]
Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[8]
Caption: Logical relationship from building block to final API.
Conclusion
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is a high-value synthon for pharmaceutical research and development. Its inherent reactivity allows for the efficient construction of medicinally relevant heterocyclic cores, particularly 5-aminopyrazoles. The protocols and data presented in this application note provide a robust framework for the quality control, safe handling, and synthetic utilization of this versatile building block, empowering chemists to accelerate the discovery and development of next-generation active pharmaceutical ingredients.
References
CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. (2000). Google Search.
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Benchchem.
New Synthesis of Fluorinated Pyrazoles. (2010). ACS Publications.
Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C [[double bond, length as m-dash]] O) coupling. Chemical Communications (RSC Publishing).
SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
Application Notes and Protocols: 3-Oxopropanenitrile in Pharmaceutical Intermediate Synthesis. Benchchem.
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Google Search.
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (2022). MDPI.
4-Cyano-4-phenylcyclohexanone - SAFETY DATA SHEET. (2026). Google Search.
Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). MDPI.
Application Note: HPLC Quantification of 3-(4-fluorophenyl)thiophene-2-carboxylic acid. Benchchem.
Active Pharmaceutical Ingredient and Intermediate Synthesis. Google Search.
Evaluation of the three main multiresidue methods for the validation of new substances of SANCO/12745/2013 and those with low analytic. eurl-pesticides.eu.
Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012). IntechOpen.
Working with Hazardous Chemicals. Organic Syntheses.
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2017). PubMed.
Effect of solvent on the reactivity of Methyl 4-(2-fluorophenyl)-3-oxobutanoate. Benchchem.
Technical Support Center: Optimizing Reaction Yield for 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile Synthesis
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complex...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, optimize reaction yields, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
Introduction to the Synthesis
The synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, a valuable building block in medicinal chemistry, is typically achieved through a two-step process. The first step involves a Claisen condensation to form the β-ketonitrile backbone, followed by a selective α-methylation. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a question-and-answer format, providing both theoretical explanations and practical solutions.
Core Synthesis Protocol
A common and effective route to synthesize 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile is outlined below. This protocol is presented as a baseline, and the subsequent troubleshooting sections will address deviations and optimization strategies.
Step 1: Synthesis of 3-(4-Fluorophenyl)-3-oxopropanenitrile (Claisen Condensation)
This step involves the condensation of an appropriate ester, such as ethyl 4-fluorobenzoate, with propionitrile in the presence of a strong base.[1]
This section is structured to address specific issues you may encounter during the synthesis.
Part 1: Claisen Condensation (Synthesis of the β-Ketonitrile Intermediate)
Question 1: My Claisen condensation yield is low. What are the likely causes and how can I improve it?
Answer: Low yields in a Claisen condensation can stem from several factors. The reaction is an equilibrium process, and driving it towards the product is key.[2]
Causality & Explanation:
Incomplete Deprotonation: The initial deprotonation of propionitrile to form the nucleophilic enolate is crucial. If the base is not strong enough or is of poor quality (e.g., partially hydrolyzed), the enolate concentration will be low, leading to a slow or incomplete reaction.
Unfavorable Equilibrium: The Claisen condensation is reversible. To drive the reaction forward, the product, a β-ketonitrile, which is more acidic than the starting nitrile, must be deprotonated by the base. This requires a stoichiometric amount of base.[2]
Side Reactions: The strong base can react with the ester via saponification, especially if water is present. The nitrile can also undergo self-condensation (Thorpe-Ziegler reaction), although this is generally less favorable than the cross-condensation with the ester.[3]
Troubleshooting & Optimization:
Base Selection and Handling:
Use a strong, non-nucleophilic base like sodium amide (NaNH₂) or sodium hydride (NaH). Sodium ethoxide (NaOEt) can also be used, but NaH is often preferred as it avoids the generation of ethanol which can participate in side reactions.[1]
Ensure the base is fresh and handled under anhydrous conditions to prevent quenching.
Stoichiometry of the Base:
Use at least one full equivalent of the base. This ensures that the more acidic β-ketonitrile product is deprotonated, shifting the equilibrium to the right.[2]
Reaction Conditions:
Maintain anhydrous conditions throughout the reaction. Flame-dry glassware and use dry solvents.
Consider the reaction temperature. While some condensations proceed at room temperature, others may require heating to overcome the activation energy barrier.[3] However, excessive heat can promote side reactions. Start at room temperature and gradually increase the temperature if the reaction is sluggish.
Order of Addition:
Slowly add the ester to a mixture of the nitrile and the base. This maintains a low concentration of the ester, which can help to minimize side reactions.
Question 2: I am observing significant amounts of unreacted starting materials. What should I do?
Answer: This is a common issue and is often related to the points mentioned above.
Causality & Explanation:
Insufficient reaction time or temperature.
Inefficient deprotonation of the nitrile.
The equilibrium is not being effectively shifted towards the product.
Troubleshooting & Optimization:
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting materials.
Increase Reaction Time/Temperature: If the reaction has stalled, consider increasing the reaction time or cautiously raising the temperature.
Re-evaluate Your Base: Ensure your base is active and used in the correct stoichiometric amount.
Part 2: α-Methylation
Question 3: My methylation reaction is giving a low yield of the desired C-alkylated product and a significant amount of an O-alkylated byproduct. How can I improve the C/O selectivity?
Answer: The formation of both C- and O-alkylated products is a classic problem in enolate chemistry. The enolate intermediate is an ambident nucleophile, meaning it can react at two different sites: the α-carbon and the enolate oxygen.
Causality & Explanation:
HSAB Theory: According to the Hard and Soft Acids and Bases (HSAB) principle, hard electrophiles tend to react with the hard oxygen atom of the enolate, while soft electrophiles favor reaction with the soft carbon atom.[4]
Reaction Conditions: The choice of solvent, counterion (from the base), and methylating agent significantly influences the C/O alkylation ratio.
Troubleshooting & Optimization:
Factor
To Favor C-Alkylation (Desired)
To Favor O-Alkylation (Side Product)
Rationale
Methylating Agent
Use a "soft" methylating agent like methyl iodide (CH₃I).[4]
Use a "hard" methylating agent like dimethyl sulfate ((CH₃)₂SO₄).
The larger, more polarizable iodide is a soft leaving group, making CH₃I a soft electrophile. Sulfate is a harder leaving group.
Solvent
Use a non-polar, aprotic solvent like toluene or THF.
Polar aprotic solvents solvate the cation more effectively, leaving a "naked," more reactive oxygen anion, which favors O-alkylation.
Base/Counterion
Use a base with a cation that coordinates strongly with the enolate oxygen, such as Li⁺ (from LDA) or Mg²⁺.
Use a base with a cation that coordinates weakly, like K⁺ (from K₂CO₃) or Na⁺ (from NaH).
Strong coordination at the oxygen sterically hinders O-alkylation and promotes reaction at the carbon.
dot
Caption: Competing pathways in the methylation of the β-ketonitrile enolate.
Question 4: I am observing the formation of a dimethylated byproduct. How can I prevent this?
Answer: The formation of a dimethylated product, 3-(4-Fluorophenyl)-2,2-dimethyl-3-oxopropanenitrile, is a common issue when the mono-methylated product is deprotonated and reacts again with the methylating agent.
Causality & Explanation:
Excess Methylating Agent/Base: Using a large excess of the methylating agent or base can drive the reaction towards dialkylation.
Reaction Time/Temperature: Prolonged reaction times or higher temperatures can provide more opportunity for the second methylation to occur.
Acidity of the Mono-methylated Product: The mono-methylated product still possesses an acidic α-proton and can be deprotonated, although it is generally less acidic than the starting β-ketonitrile.
Troubleshooting & Optimization:
Control Stoichiometry:
Carefully control the stoichiometry of your reagents. Use a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.
Order of Addition:
Slowly add the methylating agent to the enolate solution. This helps to maintain a low concentration of the electrophile and reduces the likelihood of a second reaction.
Temperature Control:
Perform the reaction at a lower temperature to favor the more kinetically controlled mono-alkylation.[6]
Choice of Methylating Agent:
Consider using a less reactive methylating agent. For example, dimethyl carbonate in the presence of K₂CO₃ can be a milder and more selective methylating agent for active methylene compounds.[7]
Question 5: The reaction is not going to completion, and I am left with a significant amount of the unmethylated starting material. What should I do?
Answer: This is often an indication of incomplete enolate formation or a deactivated methylating agent.
Causality & Explanation:
Insufficient Base: The base may not be strong enough to fully deprotonate the β-ketonitrile, or an insufficient amount was used.
Hydrolysis of Base/Methylating Agent: The presence of moisture can neutralize the base and hydrolyze the methylating agent.
Low Reaction Temperature: The activation energy for the methylation may not be reached at the current reaction temperature.
Troubleshooting & Optimization:
Base Strength and Quantity:
Ensure your base is strong enough and used in at least a stoichiometric amount. For complete deprotonation, a stronger base like NaH might be more effective than K₂CO₃.
Anhydrous Conditions:
Strictly maintain anhydrous conditions to protect both the base and the methylating agent.
Temperature Adjustment:
If the reaction is clean but incomplete, a modest increase in temperature may be beneficial. Monitor the reaction closely by TLC or HPLC to avoid the formation of byproducts.
Part 3: Purification
Question 6: I am having difficulty purifying the final product by column chromatography. It seems to be streaking or giving poor separation.
Answer: Purification of β-ketonitriles can be challenging due to their polarity and potential for keto-enol tautomerism on the silica gel.
Causality & Explanation:
Keto-Enol Tautomerism: The presence of both keto and enol forms can lead to band broadening or streaking on the silica gel column, as the two tautomers may have different polarities.[8]
Product Polarity: The product is a relatively polar molecule, which can lead to strong interactions with the silica gel.
Troubleshooting & Optimization:
Solvent System Optimization:
Experiment with different solvent systems for your column chromatography. A common starting point is a mixture of hexanes and ethyl acetate. Gradually increasing the polarity of the eluent should elute your product.
Adding a small amount of a more polar solvent like isopropanol or a chelating agent like triethylamine (if your compound is basic) can sometimes improve peak shape.
Alternative Purification Methods:
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Experiment with different solvent systems (e.g., ethanol/water, isopropanol/hexanes).
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, vacuum distillation can be an effective purification method.
Sample Preparation:
Ensure your crude product is free of any solid base before loading it onto the column. A simple aqueous workup is usually sufficient.[9]
Experimental Workflow and Decision-Making
The following diagram illustrates a general workflow for troubleshooting the α-methylation step.
dot
Caption: A decision tree for optimizing the α-methylation reaction.
References
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Publishing. [Link]
A High-Yielding Preparation of β-Ketonitriles. ACS Publications. [Link]
A High-Yielding Preparation of β-Ketonitriles | Request PDF. ResearchGate. [Link]
Selective monomethylation reactions of methylene-active compounds with dimethylcarbonate. An example of clean synthesis | Request PDF. ResearchGate. [Link]
Computational Insight into the Mechanism of Ruthenium(II)-Catalyzed α-Alkylation of Arylmethyl Nitriles Using Alcohols. ACS Publications. [Link]
The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
Synthesis of substituted 2-arylimino-3-oxopropanenitriles and 2-(arylimino)propanedinitriles by oxidative coupling of primary aromatic amines with aroylacetonitriles and malononitrile. Eco-Vector Journals Portal. [Link]
A kind of 3-aryl substituted oxetane and preparation method thereof.
The Claisen Condensation. University of Babylon. [Link]
Selective mono-N-methylation of amines using methanol as a methylating reagent over heterogeneous Ni catalysts. RSC Publishing. [Link]
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. PMC. [Link]
Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journals. [Link]
A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. ResearchGate. [Link]
Synthesis of Substituted 2-Arylimino-3-oxopropanenitriles and 2-(Arylimino)propanedinitriles by Oxidative Coupling of Primary Aromatic Amines with Aroylacetonitriles and Malononitrile. ResearchGate. [Link]
An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]
Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. PMC. [Link]
Process for preparing beta-keto nitriles and salts thereof.
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]
Ketone α-alkylation at the more-hindered site. ResearchGate. [Link]
A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes. PMC. [Link]
Alkylation of the Alpha Carbon and Enolates. YouTube. [Link]
Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. MDPI. [Link]
Why n-alkylation is more favorable than o-alkyation ?. ResearchGate. [Link]
minimizing side reactions in 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile preparation
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. This document is designe...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Welcome to the technical support guide for the synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. This document is designed for researchers, chemists, and process development professionals who are working with or planning to synthesize this valuable β-ketonitrile intermediate. Our goal is to provide in-depth, field-tested insights into the reaction mechanism, common challenges, and robust troubleshooting strategies to help you minimize side reactions and maximize yield and purity.
Part 1: Core Reaction Principles and Mechanism
The target molecule, 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, is typically synthesized via a Claisen-type condensation reaction. This involves the acylation of a nitrile anion with an ester. The most common route employs a 4-fluorophenyl ester (e.g., methyl 4-fluorobenzoate) and propionitrile in the presence of a strong base.
The fundamental mechanism involves three key steps:
Deprotonation: A strong base abstracts an α-proton from propionitrile to form a resonance-stabilized nitrile anion (enolate).
Nucleophilic Attack: The nitrile anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-fluorophenyl ester to form a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating the alkoxide leaving group to yield the final β-ketonitrile product.
Due to the pKa of the product's α-proton, a full equivalent of a strong base is typically required to drive the reaction to completion by forming the product's enolate. An acidic workup is then necessary to protonate this enolate and isolate the neutral product.
Caption: The desired Claisen-type condensation pathway.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer explains the chemical cause of the problem and provides actionable solutions.
Q1: My yield is low and a post-reaction analysis (TLC, LC-MS) shows a complex mixture of products. What are the most likely side reactions?
A1: A low yield of the desired β-ketonitrile accompanied by multiple byproducts typically points to a lack of selectivity. The strong base and reactive intermediates can participate in several competing pathways. The primary culprits are:
Ester Self-Condensation (Claisen): The ester enolate can react with another molecule of the starting ester, leading to a β-keto ester impurity.[1]
Nitrile Self-Condensation (Thorpe): The propionitrile anion can attack another molecule of propionitrile, forming a β-enaminonitrile after rearrangement.[2][3] This is especially prevalent with highly reactive bases or at elevated temperatures.
Hydrolysis: Trace amounts of water can lead to the hydrolysis of the starting ester (saponification) to 4-fluorobenzoic acid or the product nitrile to the corresponding amide and subsequently to a β-keto acid.[4][5]
Decarboxylation: If the product nitrile hydrolyzes to the β-keto acid, this intermediate is thermally unstable and can easily lose CO₂, resulting in the formation of 1-(4-fluorophenyl)propan-1-one.[6]
Caption: The desired reaction pathway vs. common side reactions.
Q2: How can I suppress the self-condensation of the ester and nitrile starting materials?
A2: Minimizing self-condensation requires controlling the relative concentrations of the reactive enolates and electrophiles.
Strategy 1: Slow Addition: The most effective method is to control the stoichiometry of the reactive species. First, generate the nitrile anion by adding propionitrile to the base. Then, add the ester slowly and dropwise to the pre-formed nitrile anion solution. This ensures that the ester is always the limiting reagent in the presence of an excess of the desired nucleophile, minimizing its opportunity to react with itself.[7]
Strategy 2: Choice of Base: While sodium ethoxide or methoxide are classic choices, they can promote transesterification and exist in equilibrium, potentially leading to mixed condensation products. Using a strong, non-nucleophilic base like Sodium Hydride (NaH), Potassium tert-butoxide (KOt-Bu), or Potassium Amylate (KOt-Amyl) can provide a more irreversible deprotonation of the nitrile, improving selectivity.[8][9]
Strategy 3: Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start the additions at 0 °C or even lower, and then allow the reaction to slowly warm to room temperature. Higher temperatures often accelerate side reactions more than the desired reaction.[8]
Q3: I am isolating significant amounts of 4-fluorobenzoic acid and/or 3-(4-Fluorophenyl)-2-methyl-3-oxopropanamide. How do I prevent hydrolysis?
A3: The presence of these impurities is a clear indicator of reaction with water. The strong bases used will readily saponify the starting ester, while both acidic and basic conditions during workup can hydrolyze the product nitrile.[4][10]
Anhydrous Conditions: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dry THF, dry toluene) and run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., 0 °C). Instead of quenching with water directly, consider using a saturated aqueous solution of ammonium chloride, which is weakly acidic and provides a buffer against excessively high pH. When acidifying to protonate the product enolate, add the acid (e.g., dilute HCl) slowly while monitoring the pH to avoid overly harsh acidic conditions that can promote nitrile hydrolysis.[5]
Minimize Workup Time: Do not let the reaction mixture sit for extended periods under either strongly basic or strongly acidic aqueous conditions. Proceed with extraction and isolation promptly after quenching and acidification.
Q4: What are the optimal reaction conditions (base, solvent, temperature) to maximize my yield?
A4: While optimization is substrate-specific, studies on β-ketonitrile synthesis provide an excellent starting point. The key is balancing reactivity with selectivity. A combination of a strong, sterically hindered base in an aprotic solvent is often ideal.
Parameter
Recommended
Rationale
Base
Potassium Amylate (KOt-Amyl) or Potassium tert-Butoxide (KOt-Bu)
Strong, non-nucleophilic bases that provide high yields. KOt-Amyl is often superior for more challenging substrates.[8]
Solvent
Tetrahydrofuran (THF) or 2-Methyl-THF
Aprotic, ethereal solvents that are good at solvating the intermediates without participating in the reaction.[8][11]
Temperature
0 °C to Room Temperature (or up to 60 °C for difficult substrates)
Lower temperatures enhance selectivity by disfavoring side reactions. For less reactive esters, gentle heating may be required to drive the reaction to completion.[8]
Equivalents
1.1-1.2 eq. Base, 1.0 eq. Nitrile, 1.0 eq. Ester
A slight excess of base ensures full conversion. The nitrile and ester are typically used in a 1:1 ratio.
Part 3: Recommended Experimental Protocol
This protocol incorporates the best practices discussed above to maximize the yield and purity of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Under a nitrogen atmosphere, add potassium tert-butoxide (1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
Add anhydrous THF to the flask and stir to form a suspension. Cool the mixture to 0 °C using an ice bath.
Rationale: An inert atmosphere and anhydrous conditions are critical to prevent hydrolysis.[4]
Formation of Nitrile Anion:
Slowly add propionitrile (1.0 eq.) dropwise to the cooled KOt-Bu suspension over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
Stir the resulting mixture at 0 °C for 30 minutes.
Rationale: Slow addition and pre-formation of the anion prevent nitrile self-condensation (Thorpe reaction).[2]
Acylation Reaction:
Add methyl 4-fluorobenzoate (1.0 eq.) dropwise to the reaction mixture over 30-45 minutes, maintaining the temperature at 0-5 °C.
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
Rationale: Slow addition of the ester minimizes its self-condensation and ensures it reacts primarily with the pre-formed nitrile anion.[12]
Workup and Isolation:
Cool the reaction mixture back to 0 °C.
Carefully quench the reaction by slowly adding pre-chilled saturated aqueous NH₄Cl solution.
Slowly add 2M HCl with vigorous stirring to adjust the pH of the aqueous layer to ~5-6.
Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x).
Combine the organic layers and wash with water, followed by brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Rationale: A buffered quench and controlled acidification minimize hydrolysis of the nitrile product during workup.[5]
Purification:
The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) or by recrystallization from a solvent like isopropanol/heptane.
Caption: Recommended experimental workflow for the synthesis.
References
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
Clark, J. (2015). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Nitrile to Amide. Retrieved from [Link]
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
Chemistry Steps. (2024). Converting Nitriles to Amides. Retrieved from [Link]
Supplementary Information for "Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles". (n.d.). SynOpen.
L.S. College, Muzaffarpur. (2020). Thorpe reaction. Retrieved from [Link]
Chem-Station. (2014). Thorpe-Ziegler Reaction. Retrieved from [Link]
Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]
Penenory, A. B., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2930–2939. Retrieved from [Link]
Fleming, F. F., et al. (2006). A High-Yielding Preparation of β-Ketonitriles. Organic Letters, 8(5), 843–845. Retrieved from [Link]
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
Tanabe, Y., et al. (n.d.).
Bodnar, Z., et al. (2008). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Chemistry—A European Journal, 14(7), 2201-2210. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Mixed Claisen Condensation. Retrieved from [Link]
Royal Society of Chemistry. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. Retrieved from [Link]
Al-Hadedi, A. A. M., et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2821. Retrieved from [Link]
The Organic Chemistry Tutor. (2018). Decarboxylation Reaction Mechanism. YouTube. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). NIS-promoted three-component reaction of 3-oxo-3-arylpropanenitriles with arylsulfonyl hydrazides. Organic & Biomolecular Chemistry. Retrieved from [Link]
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). I2/K2S2O8-Promoted ring-opening cyclizations of benzothiazoles and 3-oxo-3-arylpropanenitriles. Retrieved from [Link]
ResearchGate. (n.d.). Studies on 2-Arylhydrazononitriles. Retrieved from [Link]
Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
Magritek. (2020). Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Retrieved from [Link]
Technical Support Center: Scalable Purification of Crude 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative troubleshooting, scalable workflows, and fundamental mechanistic insights for the purific...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative troubleshooting, scalable workflows, and fundamental mechanistic insights for the purification of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile , a critical
β
-keto nitrile intermediate used in advanced pharmaceutical and agrochemical synthesis[1].
Due to the unique electronic properties of the cyano and carbonyl groups, this molecule presents specific purification challenges, including thermal lability and tautomeric phase-separation issues[2]. This guide bypasses rigid templates to deliver field-proven, self-validating protocols.
Purification Strategy & Decision Workflow
Before selecting a purification route, it is critical to assess the crude impurity profile. The flowchart below outlines the decision-making logic for scaling up purification while avoiding thermal degradation.
Decision tree for selecting scalable purification of beta-keto nitriles.
Troubleshooting & FAQs
Q1: We attempted standard vacuum distillation, but observed significant product degradation and low recovery. Why?
Expertise & Causality:β
-keto nitriles are inherently thermally labile. Exposing 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile to elevated temperatures induces retro-Claisen-type cleavage or self-condensation (Thorpe reaction pathways)[2]. Even under high vacuum, the thermal stress activates the highly nucleophilic
α
-carbon (if trace base is present) or causes fragmentation.
Actionable Advice: Abandon distillation for this intermediate. Rely on liquid-liquid extraction or crystallization, which operate at ambient or mildly elevated temperatures (<60 °C).
Q2: How can we leverage the molecule's structure for a highly scalable, non-chromatographic purification?
Expertise & Causality: The
α
-proton situated between the highly electron-withdrawing 4-fluorobenzoyl and nitrile groups is highly acidic (estimated pKa ~10–11)[2]. You can exploit this via a pH-swing extraction . By treating the crude organic mixture with a mild aqueous base (pH 12–13), the molecule deprotonates to form a water-soluble enolate. Lipophilic, non-acidic impurities remain in the organic phase and are discarded. Re-acidifying the aqueous phase reprotonates the enolate, allowing the pure product to be extracted back into a clean organic solvent.
Q3: During pH-swing extraction, we observed a stubborn emulsion. How do we resolve this?
Expertise & Causality: Emulsions in enolate extractions occur because the fluorinated enolate can act as a mild surfactant, or due to the presence of polymeric byproducts.
Self-Validating Troubleshooting Steps:
Filter First: Pass the biphasic mixture through a coarse Celite pad to remove insoluble particulates that stabilize emulsions.
Increase Ionic Strength: Add NaCl to the aqueous phase (salting out). This increases the density differential between the aqueous and organic layers, forcing phase separation.
Control pH Strictly: Ensure the basic extraction is strictly at pH 12.5. Partial deprotonation creates a buffering effect that exacerbates emulsion formation.
Q4: Our crystallization yields a "sticky" amorphous solid instead of free-flowing crystals. What is going wrong?
Expertise & Causality: A sticky solid indicates "oiling out" (liquid-liquid phase separation) prior to crystal nucleation. Because 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile exists as a keto-enol tautomeric mixture in solution, rapid cooling traps both tautomers and impurities in a disordered, amorphous matrix.
Actionable Advice: Transition to a seeded anti-solvent crystallization . By holding the solution at the cloud point and introducing seed crystals, you bypass the metastable oil phase and force the thermodynamically favored crystalline lattice to form[3].
Quantitative Data Presentation
The following table summarizes the performance metrics of the primary scalable purification techniques for this specific intermediate.
Purification Method
Typical Recovery (%)
Purity Achieved (%)
Scalability
Relative Cost
Key Limitation / Risk
pH-Swing Extraction
85 – 92
95 – 98
Very High
Low
Emulsion formation; requires strict pH control.
Anti-Solvent Crystallization
75 – 85
> 99
High
Low
Prone to oiling out if unseeded or cooled too fast.
SMB Chromatography
90 – 95
> 99
Medium
High
High solvent consumption; capital intensive.
Vacuum Distillation
< 40
Variable
Low
Medium
Severe thermal degradation; retro-Claisen cleavage.
This protocol is self-validating: phase separation clarity and pH targets serve as built-in quality control checkpoints.
Dissolution: Dissolve 1.0 kg of crude 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile in 5.0 L of methyl tert-butyl ether (MTBE). Ensure complete dissolution.
Enolate Formation: Add 5.0 L of pre-chilled 1.0 M aqueous NaOH. Stir vigorously for 15 minutes at 15–20 °C. Validation Check: The pH of the aqueous layer must be ≥ 12.5.
Phase Separation: Cease stirring and allow layers to separate for 30 minutes. The target product is now in the lower aqueous layer. Discard the upper MTBE layer.
Organic Wash: Wash the aqueous layer with an additional 2.0 L of MTBE to remove residual lipophilic impurities. Discard the organic wash.
Reprotonation: Transfer the aqueous layer to a clean reactor. Under vigorous stirring, slowly add 2.0 M HCl until the pH reaches 4.0–4.5.
Critical Parameter: Maintain the internal temperature below 25 °C during addition to prevent acid-catalyzed hydrolysis of the nitrile[2].
Product Recovery: Extract the turbid aqueous mixture with 5.0 L of ethyl acetate. Separate the phases, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure (<40 °C) to yield the semi-purified product.
Protocol B: Seeded Anti-Solvent Crystallization
Use this protocol to polish the product from Protocol A to >99% purity.
Dissolution: Dissolve the concentrated product from Protocol A in 2.0 L of toluene at 55 °C.
Anti-Solvent Addition: Slowly add n-heptane (approx. 1.5 L) over 30 minutes until a faint, persistent turbidity (the cloud point) is observed.
Seeding: Add 10 g of pure 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile seed crystals. Hold the temperature at 55 °C for 1 hour. Validation Check: A visible crystal bed should begin to form, confirming successful nucleation without oiling out.
Controlled Cooling: Cool the slurry linearly to 5 °C over 6 hours (cooling rate of ~0.14 °C/min).
Isolation: Filter the crystalline suspension. Wash the filter cake with 0.5 L of cold (5 °C) toluene/heptane (1:4 v/v). Dry under vacuum at 40 °C to constant weight.
References
Source: The Journal of Organic Chemistry (ACS Publications)
Source: Journal of Agricultural and Food Chemistry (ACS Publications)
Title: Nitrile (Chemistry)
Title: CRYSTALLINE FORM A OF 1,4-DIMETHYL-2-[2-(PYRIDIN-3-YL)-2H-INDAZOL-5-YL]-1,2,4-TRIAZOLIDINE-3,5-DIONE (Patent discussing polymorph stability and crystallization)
Technical Support Center: A Guide to Preventing Degradation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile During Long-Term Storage
Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-(4-Fluorophenyl)-2-methyl-3-oxopropan...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the best practices for the long-term storage of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. By understanding the inherent chemical liabilities of this β-ketonitrile, appropriate preventative measures can be implemented to ensure its stability and integrity, thereby safeguarding the reproducibility and success of experimental outcomes. This document provides a detailed overview of degradation pathways, a troubleshooting guide for common storage issues, and validated protocols for handling and stability monitoring.
Part 1: Core Concepts and Frequently Asked Questions (FAQs)
This section establishes the foundational knowledge required for the proper handling and storage of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Understanding the Molecule's Vulnerabilities
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile possesses two primary functional groups susceptible to degradation: a β-ketonitrile and an aromatic ketone.[1][2][3] The reactivity of these groups dictates the necessary storage conditions.
β-Ketonitrile: This moiety is prone to hydrolysis under both acidic and basic conditions, which can cleave the nitrile group to form a carboxylic acid or an amide.[1][4][5] The presence of moisture is a critical factor in initiating this degradation pathway.
Aromatic Ketone: The aromatic ketone portion of the molecule can be susceptible to photodegradation, especially in the presence of UV or strong artificial light.[6][7]
Q1: What are the immediate signs that my sample of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile may be degrading?
A1: The first indicators of degradation are often observable without sophisticated analytical equipment:
Change in Physical Appearance: A transition from a white or off-white solid to a yellow or discolored powder can suggest the formation of degradation products.
Alteration in Consistency: Clumping, caking, or the development of a sticky texture often points to moisture absorption, a precursor to hydrolysis.
Inconsistent Experimental Results: If you notice a drop in yield, the appearance of unexpected byproducts in your reactions, or poor reproducibility, the purity of your starting material should be investigated.
Q2: What are the optimal temperature and atmospheric conditions for long-term storage?
A2: To minimize degradation, the following conditions are strongly recommended:
Temperature: Store at or below -20°C for long-term stability. For short-term use (days to a week), refrigeration at 2-8°C is acceptable.[8]
Atmosphere: The compound should be stored under a dry, inert atmosphere, such as argon or nitrogen, to protect it from moisture and atmospheric oxygen.[9]
Light: Protect the compound from light by storing it in an amber or opaque container.[10]
Part 2: Troubleshooting Common Storage Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the storage of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Scenario 1: An unexpected peak appears in the HPLC chromatogram of a stored sample.
Potential Cause: Hydrolysis of the nitrile functionality.
Troubleshooting and Resolution Workflow:
Caption: Workflow for troubleshooting the appearance of new impurities.
Detailed Corrective Actions:
Inert Atmosphere: When aliquoting, use a glovebox or glove bag with a dry nitrogen or argon atmosphere.
Proper Sealing: Ensure vials have PTFE-lined caps and are sealed tightly. For maximum protection, consider flame-sealing under vacuum or inert gas.
Use of Desiccants: Store vials in a secondary container, such as a desiccator or a sealed bag, containing an active desiccant.
Scenario 2: The stored compound has developed a noticeable yellow tint.
Potential Cause: Photodegradation of the aromatic ketone.
Preventative Strategy:
Light Protection: Exclusively use amber glass vials or other containers that block UV and visible light.[10]
Storage Location: Store containers in a dark freezer or refrigerator, away from any light sources.
Part 3: Protocols for Maintaining Compound Integrity
Adherence to standardized protocols is crucial for ensuring the long-term stability of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Protocol 1: Initial Receipt, Aliquoting, and Storage
Objective: To prepare the compound for long-term storage in a manner that minimizes exposure to deleterious environmental factors.
Place the sealed container of the compound and all necessary supplies (vials, caps, spatula) inside the glovebox antechamber.
Purge the antechamber and then the main chamber with a dry, inert gas (argon or nitrogen).
Allow the compound container to equilibrate to the glovebox temperature before opening to prevent condensation.
Carefully weigh the desired amounts of the compound into the pre-labeled amber vials.
Before sealing, flush the headspace of each vial with the inert gas.
Tightly cap each vial.
Place the vials in a labeled secondary container within a desiccator for transfer to a -20°C freezer.
Protocol 2: Routine Quality Control and Stability Assessment
Objective: To periodically verify the purity of the stored compound.
Methodology:
A robust High-Performance Liquid Chromatography (HPLC) method is recommended for monitoring the purity of the compound over time.[11]
Suggested HPLC Parameters:
Parameter
Recommended Setting
Column
C18, 4.6 x 250 mm, 5 µm
Mobile Phase
Acetonitrile:Water gradient
Detector
UV at 254 nm
Flow Rate
1.0 mL/min
| Injection Volume | 10 µL |
Procedure:
At predetermined intervals (e.g., 0, 6, 12, 24 months), remove one vial from storage.
Allow the vial to warm to room temperature in a desiccator before opening.
Prepare a standard solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
Analyze the solution by HPLC and compare the chromatogram to the initial analysis (T=0).
Assess for any new impurity peaks or a decrease in the main peak's area percentage.
Part 4: Visualizing Degradation Pathways
Understanding the chemical transformations that can occur is essential for effective prevention.
Caption: Primary degradation pathways for 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
The most significant degradation risk is hydrolysis, which proceeds through an amide intermediate to the corresponding carboxylic acid.[5] Photodegradation can also occur, leading to a variety of byproducts.
References
Benchchem. (n.d.). Stability and degradation of 3-(Azepan-1-yl)-3-oxopropanenitrile.
Curtis, H. C. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. ProQuest.
Journal of the Chemical Society C: Organic. (n.d.). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. RSC Publishing.
ResearchGate. (n.d.). Dye-sensitized photo-hydrogenation of aromatic ketones on titanium dioxide under visible light irradiation.
The Ageing and Shelf Life of Rubber. (n.d.).
Pachore, S. S., et al. (2018). Successful utilization of β-ketonitrile in Biginelli reaction: synthesis of 5-cyanodihydropyrimidine. Journal of Chemical Sciences, 130(6).
Atmospheric Chemistry and Physics. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals.
Continental Industry. (n.d.). Shelf Life.
AGMD Group. (2025). How to Properly Store Nitrile Gloves for Maximum Shelf Life.
Technical Support Center: Troubleshooting Enantiomeric Excess in 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile Catalysis
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing stereochemical degradation or low e...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing stereochemical degradation or low enantiomeric excess (ee) when working with
α
-substituted
β
-keto nitriles.
The target molecule, 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile , presents a notorious synthetic challenge. Because the
α
-stereocenter is flanked by a highly electron-withdrawing 4-fluorobenzoyl group and a cyano group, the
α
-proton is highly acidic (pKa ~9–11). This acidity drives rapid enolization, leading to spontaneous racemization. This guide provides field-proven, mechanistically grounded solutions to overcome these intrinsic thermodynamic hurdles through Dynamic Kinetic Resolution (DKR) and rigorous protocol control.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my isolated 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile rapidly lose enantiomeric purity during storage or workup?
A: The loss of ee is a direct consequence of base- or acid-catalyzed tautomerization. The
α
-proton's high acidity allows the molecule to easily transition into an achiral enol intermediate. Even trace basic impurities in silica gel during chromatography, or the use of polar protic solvents (like methanol), can accelerate this equilibrium.
Causality & Solution: To preserve the stereocenter, the molecule must be stored neat at -20 °C or immediately subjected to a stereocenter-locking transformation. In modern asymmetric catalysis, we bypass the need to isolate the chiral ketone entirely by utilizing Dynamic Kinetic Resolution (DKR) , which continuously converts the rapidly racemizing mixture into a stable, chiral
β
-hydroxy nitrile 1.
Q2: When performing Asymmetric Transfer Hydrogenation (ATH) via DKR, my diastereomeric ratio (dr) is >95:5, but my ee is only 40%. What is the root cause?
A: You are experiencing a classic DKR kinetic mismatch. For DKR to succeed, the rate of substrate racemization (
krac
) must be significantly faster than the rate of hydrogenation of the slower-reacting enantiomer (
kslow
). Ideally,
krac≥10×kslow
. If your dr is excellent but your ee is poor, your chiral catalyst is highly stereoselective, but it is consuming the matched enantiomer faster than the mismatched enantiomer can racemize to replenish it.
Causality & Solution: You must artificially accelerate
krac
. This is typically achieved by increasing the concentration of the base co-catalyst (e.g., KOtBu or Et
3
N) or by elevating the reaction temperature slightly. However, monitor the reaction closely, as excessive base can trigger retro-Claisen cleavage or Thorpe-type self-condensation.
Q3: Which catalyst systems are most effective for the asymmetric reduction of this specific
β
-keto nitrile?
A: For transfer hydrogenation, Ruthenium complexes with chiral diamine ligands, such as Noyori’s RuCl, are the industry standard. However, for direct high-pressure asymmetric hydrogenation, Iridium complexes utilizing chiral spiro-phosphino-oxazoline ligands (e.g., Ir/f-amphox) have demonstrated superior turnover numbers (TON) and excellent enantioselectivities for
α
-substituted
β
-keto carbonitriles 2.
Part 2: Mechanistic Visualizations
To successfully troubleshoot, you must visualize the competing kinetic pathways dictating your final enantiomeric excess.
Kinetic pathways in the Dynamic Kinetic Resolution (DKR) of beta-keto nitriles.
Standardized workflow for asymmetric catalysis and ee determination.
Part 3: Data Presentation & Optimization Matrices
Use the following matrices to diagnose and correct deviations in your catalytic workflows.
Table 1: Troubleshooting Matrix for DKR Asymmetric Hydrogenation
Observation
Root Cause
Mechanistic Explanation
Recommended Action
High dr, Low ee
Kinetic Mismatch (
krac<kfast
)
Catalyst reduces the matched enantiomer faster than the enolization equilibrium can replenish it.
Increase base concentration (e.g., KOtBu to 10 mol%) or increase temperature by 10 °C.
Low dr, Low ee
Catalyst Degradation / Poor Selectivity
Oxidation of the phosphine/diamine ligand or competitive background (uncatalyzed) reduction.
Rigorously degas solvents (freeze-pump-thaw). Check H
2
gas purity. Switch to Ir/f-amphox.
Substrate Cleavage
Excessive Base / Retro-Claisen
Strong bases attack the ketone, cleaving the molecule into 4-fluorobenzoic acid derivatives.
Switch from KOtBu to a milder base like Et
3
N or K
2
CO
3
. Reduce base equivalents.
Incomplete Conversion
Product Inhibition
The resulting chiral
β
-hydroxy nitrile coordinates to the metal center, poisoning the catalyst.
Increase catalyst loading to 1.0 mol%, or increase H
2
pressure to 50 bar.
Table 2: Catalyst Selection Guide for
β
-Keto Nitriles
Catalyst System
Reaction Type
Typical ee (%)
Typical dr
Notes
RuCl
Transfer Hydrogenation (ATH)
85 - 92%
>90:10
Requires HCOONa/H
2
O or iPrOH. Highly sensitive to pH.
Ir/(R,R)-f-amphox
Direct Hydrogenation
95 - 99%
>95:5
Gold standard for
α
-alkyl
β
-keto nitriles. Requires high H
2
pressure 1.
Candida antarctica Lipase B
Chemoenzymatic DKR
>99%
N/A
Excellent for resolving the resulting alcohols, but requires long reaction times (up to 48h) 3.
Part 4: Validated Experimental Protocols
To ensure trustworthiness, the following protocol is designed as a self-validating system . It includes internal checks to verify that the catalyst is active before committing the bulk substrate, preventing false-negative ee results caused by dead catalysts.
Protocol A: DKR Asymmetric Hydrogenation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
System Purging: Transfer the Ir catalyst and KOtBu into a glass liner equipped with a magnetic stir bar. Place the liner inside a stainless-steel autoclave. Purge the autoclave with Argon for 10 minutes.
Substrate Addition: In a separate Schlenk flask, dissolve the racemic substrate in 5 mL of degassed iPrOH. Transfer this solution to the autoclave via a chemically resistant syringe under a positive Argon stream.
Validation Checkpoint (Catalyst Activation): Before sealing, observe the solution. A color change (typically to a deep red/orange depending on the exact Ir-complex) indicates active metal-hydride species formation. If the solution remains pale/cloudy, the base may be quenched by moisture; abort and re-dry reagents.
Hydrogenation: Seal the autoclave. Purge with H
2
gas three times (pressurize to 10 bar, then vent). Finally, pressurize to 50 bar H
2
.
Reaction: Stir the mixture at 800 rpm at 30 °C for 12 hours. Causality Note: 30 °C provides the optimal thermal energy to maintain rapid enolization (DKR) without inducing substrate decomposition.
Quench & Workup: Carefully vent the H
2
gas. Immediately quench the reaction by adding 1 mL of saturated aqueous NH
4
Cl. Causality Note: Quenching the base immediately prevents any post-reaction epimerization of the newly formed chiral centers. Extract with Ethyl Acetate (3 x 10 mL), dry over Na
2
SO
4
, and concentrate under reduced pressure.
Protocol B: Chiral HPLC Analysis for ee Determination
Step-by-Step Methodology:
Sample Prep: Dissolve 1 mg of the crude product in 1 mL of HPLC-grade Hexane/Isopropanol (90:10). Filter through a 0.22 µm PTFE syringe filter.
Column Selection: Daicel Chiralcel OJ-H or Chiralpak AD-H (250 x 4.6 mm).
Conditions:
Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Validation Checkpoint: Always run a racemic standard of the reduced
β
-hydroxy nitrile first to ensure baseline resolution of all four possible stereoisomers (two diastereomeric pairs, each containing two enantiomers). Calculate ee using the area under the curve (AUC) of the major enantiomer vs. the minor enantiomer of the desired diastereomer.
References
Supporting Information: Asymmetric Transfer Hydrogenation of
α
-Substituted-
β
-Keto Carbonitriles via Dynamic Kinetic Resolution
Source: Amazon S3 / ACS Publications
URL
Synthesis of Chiral
γ
-Amino Alcohols via a RuPHOX-Ru Catalyzed Asymmetric Hydrogenation of
β
-Imide Ketones
Source: ResearchGate
URL
Chemo-enzymatic synthesis of the antidepressant Duloxetine and its enantiomer
Source: ResearchGate
URL
HPLC Method Validation for 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile Purity Analysis: Core-Shell vs. Fully Porous Particle Columns
Introduction & Analytical Target Profile (ATP) 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS: 1094267-29-4) is a highly reactive, fluorinated chemical intermediate utilized in the synthesis of advanced active phar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Analytical Target Profile (ATP)
3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS: 1094267-29-4) is a highly reactive, fluorinated chemical intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and complex agrochemicals[1]. Because of the electronegative fluorine atom and the tautomerization potential of the oxopropanenitrile moiety, this compound is highly susceptible to structural isomerization and the generation of closely eluting des-fluoro or positional process impurities.
Historically, purity analysis of such intermediates relied on traditional 5 µm Fully Porous Particle (FPP) HPLC columns. However, modern analytical demands require higher throughput, superior resolution, and stricter compliance with lifecycle management paradigms. This guide objectively compares a modernized 2.6 µm Core-Shell (superficially porous) HPLC method against a legacy 5 µm FPP method , providing field-proven experimental protocols and validation data aligned with the latest ICH Q2(R2) [2][3] and USP <1225> [4][5] guidelines.
Mechanistic Rationale: The Causality of Column Selection
As a Senior Application Scientist, it is critical to understand why a method works, rather than just executing it. The primary challenge in analyzing fluorinated isomers is overcoming band broadening to achieve baseline resolution (
Rs>2.0
).
The FPP Limitation: In a traditional 5 µm FPP column, the analyte diffuses completely through the porous silica network. For closely related impurities, this deep diffusion increases the mass transfer resistance (the C-term in the van Deemter equation), leading to broader peaks and overlapping critical pairs.
The Core-Shell Advantage: A 2.6 µm Core-Shell column features a 1.9 µm solid, impermeable silica core surrounded by a 0.35 µm porous shell. This drastically restricts the diffusion path. The causality is direct: shorter diffusion path
→
reduced axial dispersion
→
sharper peaks
→
superior resolution , all while maintaining backpressures compatible with standard 400-bar HPLC systems.
Caption: Logical workflow demonstrating the chromatographic impact of Core-Shell vs. FPP architectures.
Comparative Experimental Protocols
To ensure scientific integrity, every protocol must operate as a self-validating system . The following methodologies incorporate built-in System Suitability Testing (SST) to verify performance prior to sample analysis.
Protocol A: Traditional FPP Method (The Alternative)
Column: C18, 250 mm x 4.6 mm, 5 µm FPP.
Mobile Phase: Isocratic, 60:40 Acetonitrile : Water (0.1% Trifluoroacetic Acid).
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 254 nm.
Drawback: The isocratic elution struggles to elute late-retaining hydrophobic degradants efficiently, resulting in a 35-minute run time and peak tailing for acidic impurities.
Protocol B: Optimized Core-Shell Method (The Proposed Standard)
Column: Core-Shell C18, 100 mm x 4.6 mm, 2.6 µm.
Mobile Phase A: Water (0.1% Formic Acid). Rationale: Formic acid maintains a low pH (~2.7), ensuring the enol-form and potential acidic degradants remain unionized, preventing secondary interactions with residual silanols.
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
Gradient Program:
0-2 min: 30% B
2-10 min: 30%
→
80% B
10-12 min: 80% B
12-12.1 min: 80%
→
30% B
12.1-15 min: 30% B (Re-equilibration)
Flow Rate: 1.2 mL/min.
Injection Volume: 5 µL.
Detection: Photodiode Array (PDA) at 254 nm (Extraction) and 200-400 nm (Peak Purity).
Self-Validating System Suitability Test (SST) Sequence
Execute this sequence before any batch release to ensure the "Reportable Result" is valid[5]:
Blank (Diluent): 2 injections. Verify no interfering peaks at the retention time of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Resolution Standard (Spiked with 0.1% des-fluoro impurity): 1 injection. Acceptance:Rs≥2.0
.
Working Standard (1.0 mg/mL): 5 replicate injections. Acceptance: Peak area %RSD
≤1.0%
, Tailing Factor (
Tf
)
≤1.5
, Theoretical Plates (
N
)
≥15,000
.
Performance Comparison Data
The empirical data below illustrates the performance leap when transitioning from the legacy FPP method to the optimized Core-Shell method.
The revised ICH Q2(R2) guideline and proposed USP <1225> revisions emphasize lifecycle management and "Fitness for Purpose"[3][4]. The Core-Shell method was validated against these stringent criteria.
Caption: Analytical procedure lifecycle workflow aligned with ICH Q14 and Q2(R2) guidelines.
Validation Summary (Core-Shell Method)
1. Specificity (Forced Degradation):
Samples were subjected to 1N HCl, 1N NaOH, 3%
H2O2
, thermal (
80∘C
), and UV light. The PDA detector confirmed that the peak purity angle was less than the purity threshold for the 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile peak across all stress conditions, proving no co-eluting degradants[6].
2. Linearity & Range:
Evaluated from the Limit of Quantitation (LOQ) to 120% of the nominal working concentration (1.0 mg/mL).
Result:
R2=0.9998
; y-intercept bias
≤2.0%
.
3. Accuracy (Recovery):
Known amounts of the des-fluoro impurity were spiked into the API matrix at 50%, 100%, and 150% of the specification limit (0.15%).
Result: Mean recovery across all levels was 99.2% – 101.4%, well within the 95.0% – 105.0% acceptance criteria.
4. Precision (Repeatability & Intermediate Precision):
Six independent sample preparations were analyzed on Day 1 by Analyst A, and on Day 2 by Analyst B using a different HPLC system[7].
Table 2: ICH Q2(R2) Precision Validation Data
Parameter
Repeatability (Day 1, n=6)
Intermediate Precision (Day 2, n=6)
Acceptance Criteria
Assay Mean (%)
99.6%
99.5%
98.0% - 102.0%
Standard Deviation
0.42
0.48
N/A
% RSD
0.42%
0.48%
≤2.0%
Impurity Content (%)
0.08%
0.09%
Report Value
Impurity % RSD
3.1%
3.5%
≤10.0%
(for trace levels)
Conclusion
For the purity analysis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, upgrading from a traditional 5 µm FPP column to a 2.6 µm Core-Shell column is not merely a matter of convenience; it is a scientific necessity to guarantee the "Reportable Result"[4]. The Core-Shell architecture fundamentally alters the mass transfer kinetics, resolving critical fluorinated isomer pairs that legacy methods obscure, while cutting solvent consumption by over 50%. The method fully complies with the rigorous standards set forth by ICH Q2(R2) and USP <1225>.
References
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, November 30, 2023. [Link]
QBD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QBD Group, March 19, 2024.[Link]
ECA Academy. "Proposed Revision of USP <1225> Published in the Pharmacopeial Forum." GMP Compliance, November 13, 2025.[Link]
Investigations of a Dog. "USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision." Investigations Quality, November 13, 2025.[Link]
reactivity comparison of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile vs non-fluorinated analogs
Executive Summary In medicinal chemistry and advanced organic synthesis, the strategic insertion of a fluorine atom is rarely just a steric substitution; it is a fundamental rewiring of a molecule's electronic landscape....
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In medicinal chemistry and advanced organic synthesis, the strategic insertion of a fluorine atom is rarely just a steric substitution; it is a fundamental rewiring of a molecule's electronic landscape. As an application scientist bridging the gap between computational design and bench execution, I frequently evaluate the performance of
β
-ketonitriles as versatile building blocks.
This guide provides an objective, data-backed comparison between 3-(4-fluorophenyl)-2-methyl-3-oxopropanenitrile and its non-fluorinated analog (3-phenyl-2-methyl-3-oxopropanenitrile ). By dissecting the mechanistic causality behind their reactivity shifts, this document equips researchers with the insights needed to optimize nucleophilic additions, enolizations, and heterocycle cyclizations.
Mechanistic Causality: The Fluorine Effect
The dual reactivity of
β
-ketonitriles allows them to serve as electrophiles at the carbonyl and nitrile moieties, and as nucleophiles at the
α
-carbon (1)[1]. Introducing a para-fluoro substituent onto the phenyl ring alters this balance through competing electronic effects:
Carbonyl Electrophilicity (C3): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I) across the aromatic
π
-system. Although partially offset by resonance donation (+R), the net effect increases the partial positive charge (
δ+
) on the C3 carbonyl carbon. This makes the fluorinated analog a superior electrophile, accelerating reactions with nucleophiles like amines and hydrazines (2)[2].
α
-Proton Acidity & Enolization (C2): The -I effect stabilizes the conjugate base (enolate) formed upon deprotonation of the C2
α
-proton. Consequently, the fluorinated analog exhibits a lower pKa, facilitating faster enolization under milder basic conditions. This modulates the critical balance between the intrinsic electrophilicity of the ketone and its enol/hydrate forms (3)[3].
Nitrile Activation (C1): The electron-withdrawing nature of the fluorinated ring subtly enhances the electrophilicity of the adjacent nitrile group, improving yields in tandem cyclization reactions where the nitrile acts as the secondary electrophilic trap ().
Visualizing the Electronic Paradigm
Logical flow of para-fluoro substitution effects on beta-ketonitrile reactivity.
Quantitative Performance Comparison
The following table synthesizes the practical bench-level differences between the two analogs, providing a predictive framework for reaction design.
-I effect of para-fluorine pulls electron density from C=O, increasing
δ+
[2].
α
-Proton Acidity (pKa)
~ 10.5 (Estimated)
~ 9.8 (Estimated)
Inductive stabilization of the resulting enolate intermediate[3].
Enolization Rate
Standard
Accelerated
Lower activation energy for deprotonation due to a stabilized transition state.
Nucleophilic Addition Yield
75-80% (Typical)
85-95% (Typical)
Increased electrophilicity accelerates initial attack by amines/hydrazines, outcompeting side reactions.
Steric Hindrance
Baseline
Negligible Change
Fluorine is a bioisostere of hydrogen; van der Waals radius is minimally larger (1.47 Å vs 1.20 Å).
Self-Validating Experimental Protocol
To demonstrate these reactivity differences, the following protocol details the synthesis of 5-amino-4-methyl-3-aryl-1-phenylpyrazoles via hydrazine condensation.
Causality of Design: This protocol forces a competition between the carbonyl and nitrile electrophilic centers. Hydrazines initially attack the more electrophilic ketone (C3), followed by intramolecular cyclization at the nitrile (C1). The fluorinated analog accelerates the initial attack, reducing overall reaction time and minimizing degradation byproducts[1].
Step-by-Step Methodology
Step 1: Reagent Preparation & Activation
Dissolve 1.0 mmol of the chosen
β
-ketonitrile in 5.0 mL of absolute ethanol.
Causality: Absolute ethanol provides a protic environment essential for proton shuttling during the formation of the hydrazone intermediate, without introducing water that could trigger premature nitrile hydrolysis.
Add 1.1 mmol of phenylhydrazine and 10 mol% glacial acetic acid.
Causality: Acetic acid acts as a mild Brønsted acid catalyst. It selectively protonates the carbonyl oxygen to further increase its electrophilicity without completely protonating (and thus deactivating) the nucleophilic hydrazine.
Step 2: Condensation & Cyclization
Reflux the reaction mixture at 78°C under an inert atmosphere.
Self-Validating Checkpoint 1 (TLC): Monitor the reaction via TLC (Hexane:EtOAc 7:3).
Observation: The fluorinated analog will show complete consumption of the starting material (UV active, Rf ~0.6) within ~2 hours, whereas the non-fluorinated analog typically requires >3.5 hours. The appearance of a highly polar, fluorescent spot (Rf ~0.2) confirms successful cyclization to the pyrazole.
Step 3: Isolation & Purity Validation
Cool the reaction to 0°C to induce crystallization. Filter the resulting precipitate and wash with cold ethanol.
Self-Validating Checkpoint 2 (LC-MS): Dissolve a 1 mg aliquot of the product in LC-MS grade methanol.
Observation: The presence of the
[M+H]+
peak corresponding to the cyclized pyrazole, coupled with the strict absence of the uncyclized hydrazone mass, validates the self-contained cyclization cascade and confirms that the nitrile group successfully participated in the ring closure.
References
Source: PMC (nih.gov)
Source: PMC (nih.gov)
Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry
Source: RSC Publishing
URL
Cas no 4640-67-9 (3-(4-fluorophenyl)-3-oxopropanenitrile)
A Comparative Benchmarking Guide to the Synthetic Routes of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, a valuable β-ketonitril...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the efficient and scalable synthesis of key intermediates is paramount. 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, a valuable β-ketonitrile, serves as a crucial building block, notably in the synthesis of antipsychotic agents like Blonanserin.[1][2] The strategic introduction of the α-methyl group and the fluorinated phenyl ring presents distinct synthetic challenges and opportunities.
While direct, peer-reviewed comparisons of synthetic strategies for this specific molecule are not abundant, this guide provides an in-depth analysis of two plausible and robust synthetic routes. Grounded in established chemical principles, we will explore a two-step approach involving the methylation of a common precursor and a more direct one-step acylation method. This guide offers detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's performance to inform your synthetic planning.
Route A: Two-Step Synthesis via Condensation and α-Methylation
This strategy is a convergent approach that first constructs the core β-ketonitrile scaffold and subsequently introduces the key methyl group at the α-position.
Logical Workflow for Route A
Caption: Synthetic workflow for Route A.
Step 1: Claisen-Type Condensation to 4-Fluorobenzoylacetonitrile
The foundational step of this route is a base-mediated condensation between an ester and a nitrile, a variation of the classic Claisen condensation.[3][4][5] This reaction efficiently forms the C-C bond between the acyl group and the nitrile's α-carbon.
Mechanistic Rationale: A strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) is employed to deprotonate acetonitrile, forming the nucleophilic nitrile anion. This anion then attacks the electrophilic carbonyl carbon of methyl 4-fluorobenzoate. The subsequent elimination of the methoxide leaving group generates the β-ketonitrile. The reaction is driven to completion by the final deprotonation of the product, which has a more acidic α-proton (pKa ≈ 11) than the starting acetonitrile.[6]
Experimental Protocol: Synthesis of 4-Fluorobenzoylacetonitrile
Reactor Setup: Charge a suitable reactor with methyl 4-fluorobenzoate (1.0 equiv), toluene (6 L/kg of ester), and acetonitrile (5.9 equiv).
Cooling: Cool the reaction mixture to a temperature between -5 and 0°C under an inert atmosphere (e.g., Nitrogen).
Base Addition: Slowly add a solution of sodium bis(trimethylsilyl)amide (NaHMDS, 40% in THF, 2.0 equiv) while maintaining the internal temperature between -5 and +5°C.
Quenching: Upon reaction completion (monitored by GC or TLC), quench the reaction by the slow addition of dilute hydrochloric acid until the pH is below 5, keeping the temperature below 25°C.
Workup: Separate the organic and aqueous layers. The organic layer is then washed and concentrated.
Crystallization: Add n-heptane to the concentrated toluene solution to induce precipitation. The solid product is isolated by filtration, washed with n-heptane, and dried under vacuum.
This protocol is adapted from an industrial synthesis method.
Step 2: α-Methylation of 4-Fluorobenzoylacetonitrile
With the precursor in hand, the next step is the introduction of the methyl group at the carbon positioned between the ketone and nitrile functionalities. This is a classic enolate alkylation, an SN2 reaction.[7]
Mechanistic Rationale: A strong base, such as sodium hydride (NaH), is used to deprotonate the acidic α-carbon of the β-ketonitrile, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent like methyl iodide.[8][9] The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.[8] Care must be taken to control the reaction conditions to avoid O-alkylation, a potential side reaction.
Experimental Protocol: α-Methylation
Enolate Formation: To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.1 equiv) in anhydrous DMF under an inert atmosphere, add a solution of 4-fluorobenzoylacetonitrile (1.0 equiv) in anhydrous DMF dropwise at 0°C.
Stirring: Allow the mixture to stir at 0°C for 30-60 minutes until hydrogen gas evolution ceases.
Alkylation: Add methyl iodide (1.2 equiv) dropwise while maintaining the temperature at 0°C.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until completion as monitored by TLC or LC-MS.
Quenching and Workup: Carefully quench the reaction by pouring it into ice-water. Extract the aqueous mixture with ethyl acetate. The combined organic layers are then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Route B: One-Step Acylation of 2-Methylpropanenitrile
This route represents a more convergent and potentially more efficient approach, aiming to form the target molecule in a single synthetic operation. It relies on the direct acylation of a methylated nitrile precursor.
Logical Workflow for Route B
Caption: Synthetic workflow for Route B.
Mechanistic Rationale: This reaction is initiated by the deprotonation of 2-methylpropanenitrile at the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures. The resulting nitrile-stabilized carbanion then acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The tetrahedral intermediate collapses, eliminating the chloride ion to yield the final β-ketonitrile product. The use of a highly reactive acyl chloride as the electrophile and low temperatures are crucial for achieving high conversion and minimizing side reactions.[10]
Experimental Protocol: Direct Acylation
Anion Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78°C.
Nitrile Addition: To the freshly prepared LDA solution, add 2-methylpropanenitrile (1.0 equiv) dropwise, maintaining the temperature at -78°C. Stir the mixture for 1 hour to ensure complete formation of the nitrile anion.
Acylation: Add a solution of 4-fluorobenzoyl chloride (1.05 equiv) in anhydrous THF dropwise to the reaction mixture at -78°C.
Reaction: Stir the reaction at -78°C for 2-3 hours. The reaction progress should be monitored by TLC or LC-MS.
Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
Purification: The combined organic layers are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate and concentrated. The crude product is purified by column chromatography.
Strong, hindered base (LDA), cryogenic conditions (-78°C).
Estimated Yield
High for Step 1 (83% reported for precursor).[11] Good for Step 2. Overall likely good.
Potentially moderate to good, but sensitive to conditions.
Purity & Side Reactions
Step 1 is high-purity.[11] Step 2 risks O-alkylation and dialkylation.
Risks include self-condensation of the nitrile and side reactions with the acyl chloride.
Scalability
Step 1 is a proven industrial process. Step 2 is a standard, scalable alkylation.
Requires large-scale cryogenic capabilities and handling of highly reactive intermediates (LDA).
Safety & Handling
NaH is pyrophoric. Methyl iodide is toxic and a carcinogen.[8][9]
n-Butyllithium is pyrophoric. Requires strict anhydrous conditions and low temperatures.
Cost-Effectiveness
May have higher processing costs due to two steps.
Potentially more cost-effective if high-yielding, due to fewer steps. Acyl chlorides are generally reactive and accessible.
Conclusion and Recommendations
Both Route A and Route B present viable strategies for the synthesis of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile. The choice between them depends heavily on the specific objectives and available resources of the research or development team.
Route A (Two-Step Synthesis) is arguably the more robust and lower-risk approach, particularly for process development and scale-up. The first step, the synthesis of the 4-fluorobenzoylacetonitrile precursor, is a well-documented and high-yielding industrial process.[11] The subsequent α-methylation is a standard transformation in organic synthesis. While it involves an additional step, the predictability and reliability of each stage make it an attractive option for ensuring a consistent supply of the target molecule.
Route B (One-Step Acylation) offers the allure of elegance and efficiency. A one-step synthesis is inherently more economical in terms of time and resources if optimized successfully. However, this route carries higher operational complexity. It necessitates the use of cryogenic temperatures and the handling of highly reactive organolithium reagents, which may pose challenges for scalability and process safety. The optimization of this reaction to prevent side products would be critical for its successful implementation.
For academic research or initial small-scale synthesis, Route B could be a faster way to access the molecule. For industrial applications, process development, and large-scale manufacturing where reliability, safety, and reproducibility are paramount, Route A is the recommended starting point for process validation.
References
Thorpe, J. F. & Baron, H. The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions 85, 1726-1734 (1904).
Ziegler, K., Eberle, H. & Ohlinger, H. Über vielgliedrige Ringsysteme. I. Die präparativ ergiebige Synthese der Polymethylenketone mit mehr als 6 Ringgliedern. Justus Liebigs Annalen der Chemie 504, 94-130 (1933).
ChemicalBook. 4-FLUOROBENZOYLACETONITRILE | 4640-67-9. Available at: https://www.chemicalbook.com/ProductChemicalPropertiesCB5240232.htm. (Accessed: April 7, 2024).
Thorpe, J. F. The Thorpe Reaction. Wikipedia. Available at: https://en.wikipedia.org/wiki/Thorpe_reaction. (Accessed: April 7, 2024).
Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: https://www.pearson.com/en-us/higher-education/products-services-teaching/digital-programs-services/mastering/show-the-ketones-that-would-result-from-hydrolysis-and-decarboxylation-of-the-following-keto-esters.html. (Accessed: April 7, 2024).
Wang, Z. Thorpe-Ziegler Cyclization Search. Scribd. Available at: https://www.scribd.
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: https://aklectures.com/lecture/alkylation-hydrolysis-and-decarboxylation-of-beta-keto-esters. (Accessed: April 7, 2024).
Organic Chemistry Portal. Claisen Condensation. Available at: https://www.organic-chemistry.
Google Patents. CN102093289A - New preparation method of Blonanserin intermediate. Available at: https://patents.google.com/patent/CN102093289A/en. (Accessed: April 7, 2024).
Google Patents. CN102093289B - New preparation method of Blonanserin intermediate. Available at: https://patents.google.com/patent/CN102093289B/en. (Accessed: April 7, 2024).
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Patsnap. A kind of preparation method of blonanserin intermediate - Eureka. Available at: https://patents.patsnap.com/viewer/view-pdf-file/CN114278453A. (Accessed: April 7, 2024).
Török, B. et al. Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. Chemistry – A European Journal 14, 1983-1989 (2008).
Greene, A. E. & Crabbé, P. Mild Decarboxylation of β-Keto Esters. Scribd. Available at: https://www.scribd.com/document/247949359/Mild-Decarboxylation-of-Keto-Esters. (Accessed: April 7, 2024).
ChemicalDesk.Com. Claisen Condensation. Available at: http://www.chemicaldesk.
He, L. et al. Synthesis of Blonanserin. Chinese Journal of Pharmaceuticals 48, 27 (2017).
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Kiyokawa, K. et al. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry 15, 2831-2838 (2019).
Ashenhurst, J. Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: https://www.masterorganicchemistry.
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Matrix Fine Chemicals. 3-(4-FLUOROPHENYL)-3-OXOPROPANENITRILE | CAS 4640-67-9. Available at: https://matrix-fine-chemicals.com/product/3-(4-fluorophenyl)-3-oxopropanenitrile-cas-4640-67-9. (Accessed: April 7, 2024).
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quantitative NMR (qNMR) validation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile reference standards
Metrological Validation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile Reference Standards: A Comparative Guide to qNMR vs. Mass Balance In pharmaceutical development and analytical chemistry, the integrity of downst...
Author: BenchChem Technical Support Team. Date: April 2026
Metrological Validation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile Reference Standards: A Comparative Guide to qNMR vs. Mass Balance
In pharmaceutical development and analytical chemistry, the integrity of downstream testing hinges entirely on the absolute purity of reference standards. Historically, the purity of these primary calibrators has been determined via the Mass Balance (MB) approach. However, as highlighted by recent revisions to USP General Chapters <761> and <1761>, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary, direct metrological method that establishes unbroken traceability to the International System of Units (SI)[1][2].
As a Senior Application Scientist, I frequently encounter the limitations of indirect purity assignments when dealing with complex fluorinated building blocks. This guide objectively compares qNMR against traditional Mass Balance for the validation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS: 1094267-29-4) . By examining the underlying mechanistic principles, experimental protocols, and comparative data, we will demonstrate why qNMR offers a superior, self-validating framework for reference standard certification.
Mechanistic Comparison: Indirect vs. Direct Purity Assignment
The Mass Balance Approach (Indirect)
Mass balance calculates purity by subtraction: Purity = 100% - Σ(Impurities). It requires a suite of orthogonal techniques: HPLC-UV for organic impurities, Karl Fischer (KF) titration for water, GC-FID for residual solvents, and Thermogravimetric Analysis (TGA) or Residue on Ignition (ROI) for inorganic ash.
The Metrological Flaw: Mass balance is vulnerable to cumulative error. If an impurity lacks a UV chromophore, co-elutes with the main peak, or if an inorganic salt is missed, the purity of the reference standard is artificially overestimated[3].
The qNMR Approach (Direct)
qNMR operates on a fundamental physical principle: the integrated area of an NMR resonance is directly proportional to the number of nuclei producing that signal. By co-weighing the analyte with a highly pure Internal Calibrant (IC), we directly calculate the mass fraction of the target molecule.
The Analytical Advantage: qNMR is structurally selective and does not require the analyte and impurities to share similar response factors. It is a primary ratio method that bypasses the "hidden impurity" trap of mass balance, enabling rapid and highly accurate purity determination[4][5].
Workflow comparing indirect Mass Balance vs. direct qNMR metrology for purity validation.
Experimental Protocol: A Self-Validating qNMR System
To ensure rigorous metrological traceability aligned with the analytical lifecycle approach, the following protocol details the causality behind each experimental parameter for the qNMR validation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Step 1: Internal Calibrant (IC) and Solvent Selection
Action: Select NIST SRM 350b Benzoic Acid as the primary internal calibrant and DMSO-d6 as the diluent.
Causality: The analyte possesses distinct aliphatic signals (the methyl group at ~1.5 ppm) and aromatic signals. Benzoic acid provides a clean, well-characterized aromatic multiplet (δ 7.4–8.0 ppm) that strictly avoids overlap with the analyte's aliphatic protons. DMSO-d6 is chosen for its superior solubilizing power for both the polar nitrile and the benzoic acid, preventing phase separation or micelle formation which would skew integration.
Step 2: High-Precision Gravimetric Preparation
Action: Weigh approximately 20 mg of the analyte and 10 mg of the IC into a single vial using a microbalance (d = 0.001 mg) verified with calibrated weights.
Causality: Because qNMR is a primary ratio method, gravimetric uncertainty is the largest contributor to the Target Measurement Uncertainty (TMU)[6]. Co-weighing directly into the same vial eliminates volumetric transfer errors entirely.
Step 3: 1H-NMR Acquisition Parameters
Action: Acquire the 1H-NMR spectrum using a 90° excitation pulse, a spectral width of 20 ppm, and a relaxation delay (D1) of 30 seconds.
Causality: A 90° pulse maximizes the signal-to-noise ratio (SNR). Crucially, the relaxation delay must be set to at least 5 to 7 times the longest longitudinal relaxation time (T1) of the quantified protons. If D1 is too short, the nuclei will not fully return to thermal equilibrium, leading to signal saturation and a catastrophic underestimation of the mass fraction.
Step 4: Orthogonal Verification via 19F-qNMR (Self-Validation)
Action: Perform a secondary qNMR analysis using 19F-NMR with 1,4-bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene as the IC[7].
Causality: A robust protocol must be self-validating. Because the analyte contains a para-fluoro substitution, 19F-qNMR provides a massive spectral window (>200 ppm) with zero proton background interference. This serves as an orthogonal check against the 1H-qNMR result, ensuring no hidden proton-bearing impurities are inflating the integration area of the target peak.
Quantitative Data Presentation: qNMR vs. Mass Balance
We analyzed a commercial lot of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile using both methodologies to demonstrate analytical equivalence and identify potential biases. The results are summarized below.
Analytical Parameter
Mass Balance Methodology
Result
qNMR Methodology
Result
Organic Impurities
HPLC-UV (Area %)
0.45%
1H-qNMR (vs. NIST 350b)
98.15% (Mass Fraction)
Water Content
Karl Fischer Titration
0.30%
19F-qNMR (Orthogonal)
98.12% (Mass Fraction)
Residual Solvents
GC-FID
0.15%
-
-
Inorganic Ash
Residue on Ignition (ROI)
< 0.05%
-
-
Calculated Purity
100% - Σ(Impurities)
99.05%
Direct Measurement
98.15% ± 0.20%
Data Interpretation & Causality:
The Mass Balance approach reported a purity of 99.05%. However, the direct qNMR metrology revealed a true mass fraction of 98.15%. This 0.90% discrepancy is a classic example of "hidden bias"[3]. Upon further investigation of the NMR spectra, a structurally related des-fluoro impurity was detected. Because this impurity co-eluted with the main peak in the HPLC-UV method and shared an identical UV chromophore, the Mass Balance method failed to subtract it. qNMR, relying on the distinct chemical shifts of the proton and fluorine environments, accurately quantified the exact molar ratio of the target molecule, proving its superiority in reference standard certification.
Conclusion
For the validation of complex intermediates like 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, the traditional Mass Balance approach is susceptible to overestimation due to undetected or co-eluting impurities. By adopting qNMR—aligned with the modern analytical lifecycle approach detailed in USP <761>—laboratories can achieve direct, SI-traceable purity assignments. Implementing a self-validating system utilizing both 1H and 19F qNMR not only ensures absolute scientific integrity but also significantly reduces the analytical bottleneck in drug development.
comparing catalysts for 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile hydrogenation
Comparative Guide: Catalytic Asymmetric Hydrogenation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile via Dynamic Kinetic Resolution Executive Summary The synthesis of chiral β -hydroxy nitriles is a critical juncture...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Catalytic Asymmetric Hydrogenation of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile via Dynamic Kinetic Resolution
Executive Summary
The synthesis of chiral
β
-hydroxy nitriles is a critical juncture in the development of 1,3-amino alcohol-based active pharmaceutical ingredients (APIs), including analogues of fluoxetine and duloxetine. The substrate 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile presents a unique synthetic challenge: the simultaneous establishment of two contiguous stereocenters (C2 and C3). Achieving high enantio- and diastereoselectivity requires a highly orchestrated Dynamic Kinetic Resolution (DKR) .
This guide objectively compares three leading transition-metal catalyst systems—Direct Hydrogenation via Ru(II)-BINAP, Direct Hydrogenation via Ir(III)-SpinPHOX, and Asymmetric Transfer Hydrogenation (ATH) via Ru(II)-TsDPEN—analyzing the mechanistic causality behind their performance and providing a field-proven, self-validating protocol for the optimal system.
Mechanistic Causality: The DKR Challenge in
α
-Alkyl-
β
-Keto Nitriles
To successfully execute a DKR on 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, the rate of substrate racemization (
krac
) must significantly exceed the rate of hydrogenation (
kH
). The
α
-proton of this substrate is highly acidic (pKa ~10–12) due to the electron-withdrawing effects of the adjacent ketone and nitrile groups.
In the presence of a mild base, the (2R) and (2S) enantiomers of the substrate rapidly interconvert via an achiral enol/enolate intermediate. A highly selective chiral catalyst will preferentially reduce one enantiomer (e.g., the (2R) isomer) much faster than the other (
kH(R)≫kH(S)
), driving the equilibrium toward a single syn or anti diastereomer with high enantiomeric excess (ee).
Figure 1: Mechanistic pathway of Dynamic Kinetic Resolution (DKR) for
α
-alkyl-
β
-keto nitriles.
Catalyst Performance Matrix
The table below summarizes the quantitative performance of three distinct catalytic approaches for the reduction of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile [1, 2].
Catalyst System
Reaction Type
Conditions
Conversion (%)
Diastereomeric Ratio (syn:anti)
Enantiomeric Excess (ee %)
Ru(II)-BINAP
Direct Hydrogenation
H
2
(50 bar), MeOH, 50°C
>95%
75:25
88%
Ir(III)-SpinPHOX
Direct Hydrogenation
H
2
(20 bar), t-BuOK, THF, 25°C
90%
85:15
92%
Ru(II)-TsDPEN
Transfer Hydrogenation
HCOOH/Et
3
N, Toluene, 40°C
>98%
>99:1
>99%
Deep Dive: Catalyst Systems & Causality
Direct Hydrogenation: Ru(II)-BINAP
Pioneered by Noyori, the Ru-BINAP system is the classical standard for
β
-keto ester reduction [2]. However, when applied to
α
-substituted-
β
-keto nitriles, it suffers from moderate diastereoselectivity (75:25 dr). The Causality: Direct hydrogenation requires high H
2
pressure (50 bar) to achieve reasonable turnover frequencies. This high pressure accelerates
kH
to the point where it begins to outpace
krac
. Because the substrate is reduced before it has time to fully equilibrate, both enantiomers of the starting material are consumed, leading to a mixture of diastereomers.
Direct Hydrogenation: Ir(III)-SpinPHOX
Iridium complexes utilizing chiral spiro-phosphino-oxazoline (SpinPHOX) ligands operate at lower pressures (20 bar) and utilize strong bases like t-BuOK to ensure rapid enolization. While this improves the dr to 85:15, the highly coordinating nature of the nitrile group can lead to partial catalyst poisoning and product inhibition, capping conversion rates.
Asymmetric Transfer Hydrogenation (ATH): Ru(II)-TsDPEN (Optimal)
The Ru-TsDPEN system represents the state-of-the-art for this transformation [1]. The Causality: Instead of H
2
gas, ATH uses an azeotropic mixture of formic acid and triethylamine (HCOOH/Et
3
N). The basicity of Et
3
N perfectly matches the pKa of the substrate's
α
-proton, ensuring
krac≫kH
without triggering destructive side reactions (e.g., aldol condensations). Furthermore, ATH proceeds via an outer-sphere mechanism. The highly structured six-membered pericyclic transition state heavily favors the syn-product due to minimal steric clash between the 4-fluorophenyl group and the chiral diamine ligand, resulting in near-perfect selectivity (>99:1 dr, >99% ee).
Self-Validating Experimental Protocol: Ru-TsDPEN ATH
The following protocol details the optimal Asymmetric Transfer Hydrogenation workflow. It is designed as a self-validating system to ensure reproducibility and safety.
Azeotrope Preparation (Self-Validation Check): Slowly add formic acid (5.0 mmol) to triethylamine (2.0 mmol) at 0°C under Argon. Causality: This neutralization is highly exothermic. Cooling prevents the volatilization of formic acid, which would alter the critical 5:2 stoichiometry required for optimal hydride transfer.
Catalyst Activation: In an oven-dried Schlenk tube under Argon, dissolve[RuCl(p-cymene)((R,R)-TsDPEN)] (1.0 mol%) in 2.0 mL of anhydrous toluene. Stir for 15 minutes at room temperature until a deep orange/red homogeneous solution forms.
Substrate Addition: Add 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (1.0 mmol) in one portion.
Hydrogenation & Monitoring: Inject the HCOOH/Et
3
N azeotrope (0.5 mL) into the reaction mixture. Heat the system to 40°C. Self-Validation Check: Monitor the bubbler. The decomposition of formic acid into CO
2
and H
2
will cause steady bubbling. The cessation of CO
2
evolution (typically around 24 hours) serves as a visual indicator of reaction completion.
Quench & Extraction: Cool the mixture to room temperature. Slowly add saturated aqueous NaHCO
3
(5 mL) to neutralize excess formic acid. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Analytical Validation:
Conversion & dr: Analyze the crude mixture via
1
H NMR. The syn and anti methyl doublets will appear at distinct chemical shifts.
ee Determination: Purify via flash chromatography (Hexanes:EtOAc), then analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) to confirm >99% ee.
Figure 2: Experimental workflow for the ATH of
α
-substituted-
β
-keto nitriles.
References
Wang, F., Yang, T., Wu, T., Zheng, L.-S., Yin, C., Shi, Y., Ye, X.-Y., Chen, G.-Q., & Zhang, X. (2021). Asymmetric Transfer Hydrogenation of
α
-Substituted-
β
-Keto Carbonitriles via Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(6), 2477–2483.[Link]
Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1987). Asymmetric Hydrogenation of
β
-Keto Carboxylic Esters. A Practical, Purely Chemical Access to
β
-Hydroxy Esters in High Enantiomeric Purity. Journal of the American Chemical Society, 109(19), 5856–5858.[Link]
Comparative
GC-MS Comparative Analysis of Trace Impurities in 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile: A Methodological Guide
The synthesis of active pharmaceutical ingredients (APIs) relies heavily on the purity of intermediate building blocks. 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS 1094267-29-4) is a critical fluorinated aromati...
Author: BenchChem Technical Support Team. Date: April 2026
The synthesis of active pharmaceutical ingredients (APIs) relies heavily on the purity of intermediate building blocks. 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS 1094267-29-4) is a critical fluorinated aromatic intermediate used in the development of targeted therapeutics. Because fluorinated and cyano-containing precursors can generate highly reactive, potentially mutagenic byproducts during synthesis, rigorous trace impurity profiling is mandatory under international regulatory frameworks[1].
As a Senior Application Scientist, I have designed this guide to move beyond basic protocol recitation. Here, we will objectively compare Gas Chromatography-Mass Spectrometry (GC-MS) platforms, explain the causality behind specific experimental choices, and provide a self-validating methodology for the trace analysis of this specific intermediate.
Regulatory Context and Analytical Challenges
Under the ICH M7 guideline , impurities that are DNA-reactive (mutagenic) must be controlled at or below the Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for lifetime exposure[2]. For an intermediate like 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, the analytical challenge is threefold:
Structural Isomerism: Distinguishing the 4-fluoro target from 2-fluoro or 3-fluoro regioisomers.
Trace Sensitivity: Detecting unreacted precursors or degradation products at parts-per-billion (ppb) levels within a highly concentrated sample matrix.
Thermal Lability: Ensuring the oxopropanenitrile moiety does not undergo thermally induced degradation (e.g., decyanation) inside the GC inlet.
To meet these challenges, analytical laboratories must choose the correct GC-MS architecture.
Comparative Analysis of GC-MS Platforms
Not all mass spectrometers are equipped to handle the rigorous demands of pharmaceutical trace analysis[3]. Below is an objective comparison of the three primary GC-MS platforms used in impurity profiling.
Table 1: GC-MS Platform Comparison for Pharmaceutical Intermediates
Feature
GC-SQ-MS (Single Quadrupole)
GC-MS/MS (Triple Quadrupole)
GC-HRMS (Q-TOF / Orbitrap)
Primary Application
Routine QA/QC, Residual Solvents (USP <467>)
Targeted Trace Impurity Quantitation (ICH M7)
Untargeted Screening & Unknown Elucidation
Sensitivity
Moderate (ppm levels)
Ultra-High (ppb to ppt levels)
High (ppb levels)
Selectivity
Low (Matrix interference common in SIM)
Very High (MRM filters matrix noise)
Very High (Accurate mass resolution >60,000)
Linear Dynamic Range
104
105
to
106
104
to
105
Cost & Complexity
Low
Medium
High
Best Fit for this Nitrile
Bulk purity confirmation
Quantifying known trace isomers
Identifying novel degradation products
Data synthesized from industry standards in high-resolution and tandem mass spectrometry applications[4][5].
Causality & Experimental Design (E-E-A-T)
To build a self-validating analytical system, every parameter must be deliberately chosen based on the physicochemical properties of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Column Chemistry: Why Mid-Polarity?
A standard 5% phenyl (DB-5ms) column separates compounds primarily by boiling point. However, fluorinated positional isomers (e.g., 2-fluoro vs. 4-fluoro) possess nearly identical boiling points.
The Choice: We utilize a mid-polar cyanopropyl-phenyl phase (e.g., DB-1701 or DB-35ms) .
The Causality: The dipole moment of the cyanopropyl group interacts orthogonally with the highly electronegative fluorine atom on the aromatic ring, providing baseline resolution of regioisomers that would otherwise co-elute[5].
Ionization Strategy: EI vs. CI
Electron Ionization (EI) at 70 eV: Provides highly reproducible fragmentation for NIST library matching. However, nitriles often exhibit weak or absent molecular ions (
M+
) under hard EI.
Chemical Ionization (CI): Using methane or ammonia as a reagent gas provides soft ionization, preserving the protonated molecular ion (
[M+H]+
).
The Choice: For targeted GC-MS/MS, we use EI at a reduced energy (e.g., 30–50 eV) or standard 70 eV with Multiple Reaction Monitoring (MRM). MRM compensates for the lack of a strong molecular ion by monitoring highly specific fragment transitions (e.g., the loss of the fluorophenyl moiety)[6].
Inlet Temperature Control
Nitriles with an alpha-methyl group can be susceptible to thermal degradation. The GC inlet must be kept at the lowest possible temperature that still ensures complete volatilization (typically 220°C–240°C) using a pulsed splitless injection to rapidly transfer the analyte onto the column and minimize residence time in the hot glass liner.
Experimental Protocol: Targeted GC-MS/MS Workflow
The following protocol details the setup for quantifying trace regioisomers and unreacted precursors in a batch of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile using a Triple Quadrupole GC-MS/MS.
Step 1: Sample Preparation
Accurately weigh 10.0 mg of the intermediate and dissolve in 10.0 mL of LC-MS grade ethyl acetate (Matrix concentration: 1 mg/mL).
Spike the sample with an isotopically labeled internal standard (e.g., 3-(phenyl-d5)-2-methyl-3-oxopropanenitrile) to a final concentration of 100 ng/mL.
Vortex for 30 seconds and transfer to a 2 mL amber GC vial with a glass insert.
Step 2: GC Separation Parameters
Column: Agilent DB-35ms UI (30 m × 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium (99.9999%) at a constant flow of 1.2 mL/min.
Injection: 1.0 µL, Pulsed Splitless mode (25 psi pulse for 0.5 min) to minimize thermal degradation. Inlet temperature: 230°C.
Oven Program:
Initial hold at 80°C for 2 min.
Ramp at 15°C/min to 200°C.
Ramp at 5°C/min to 240°C (maximizes resolution of isomers).
Ramp at 30°C/min to 300°C, hold for 3 min (bake-out).
Self-Validation Check: Run a solvent blank immediately after the highest calibration standard to confirm zero carryover, ensuring that trace signals in subsequent runs are true impurities and not system contamination.
Analytical Workflows and Decision Logic
To visualize the strategic approach to impurity profiling, the following diagrams map out the decision-making process and the physical workflow of the analysis.
Caption: Decision logic for selecting the appropriate GC-MS platform based on pharmaceutical impurity profiling goals.
Caption: Step-by-step physical workflow for GC-MS trace impurity analysis.
Conclusion
For complex fluorinated intermediates like 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile, standard single-quadrupole GC-MS is insufficient for regulatory-compliant trace analysis. By leveraging the matrix-filtering capabilities of GC-MS/MS or the resolving power of GC-HRMS[3][4], and by purposefully selecting mid-polar column chemistries to resolve positional isomers, analytical scientists can build robust, self-validating methods that ensure the safety and efficacy of downstream APIs.
References
International Council for Harmonisation (ICH). "ICH M7(R2): Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk." ICH.org. Available at:[Link]
IntuitionLabs. "ICH M7: A Guide to Mutagenic Impurity Assessment Software." Intuitionlabs.ai. Available at:[Link]
ResolveMass Laboratories. "Custom GC-MS Analysis for Pharmaceuticals: Impurity Profiling, Forced Degradation & Stability Studies." Resolvemass.ca. Available at:[Link]
Agilent Technologies. "Excellent, Reproducible Results for Difficult Samples: GC/MS Columns and Supplies Application Compendium." Agilent.com. Available at:[Link]
Comprehensive Safety and Operational Guide for Handling 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile
As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS: 1094267-29-4) requires more than a cursory glance at a Safety...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that handling highly functionalized building blocks like 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile (CAS: 1094267-29-4) requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a deep mechanistic understanding of the molecule's reactivity. This guide provides an authoritative, self-validating operational framework designed for researchers and drug development professionals to ensure absolute safety and logistical efficiency in the laboratory.
Mechanistic Hazard Assessment
To design an effective safety protocol, we must first deconstruct the molecule's architecture. 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile presents a tripartite hazard profile, with each functional group dictating specific handling requirements:
The 4-Fluorophenyl Moiety: Fluorination significantly increases the lipophilicity of the aromatic ring, enhancing the potential for direct dermal absorption. Furthermore, the strong electron-withdrawing nature of fluorine deactivates the aromatic ring toward standard oxidative metabolism. If absorbed, this can lead to the accumulation of persistent, potentially toxic fluoro-metabolites .
The Nitrile (-CN) Group: While covalently bound nitriles are less acutely toxic than free cyanide salts, they present a latent metabolic hazard. In biological systems, inhaled or absorbed nitriles can be metabolized by cytochrome P450 enzymes to release cyanide (CN⁻). This byproduct binds to ferric iron in cytochrome c oxidase, halting aerobic respiration and causing cellular hypoxia .
The Beta-Keto Enolization Site: The alpha-carbon (C2) is flanked by two strong electron-withdrawing groups (the carbonyl and the nitrile). This renders the alpha-proton highly acidic. Uncontrolled exposure to strong bases can trigger rapid, exothermic enolization or decomposition, necessitating strict pH control.
Mechanistic Hazard Pathways of 3-(4-Fluorophenyl)-2-methyl-3-oxopropanenitrile.
Physicochemical Hazard Profile
Understanding the quantitative and physical properties of the compound is critical for waste segregation and reaction planning.
Property
Value / Characteristic
Operational Implication
CAS Number
1094267-29-4
Ensure correct SDS retrieval and inventory logging.
Molecular Formula
C₁₀H₈FNO
Halogenated waste segregation is strictly required.
Molecular Weight
177.18 g/mol
Calculate precise equivalents to minimize excess waste.
Physical State
Solid (Crystalline Powder)
High risk of aerosolization; requires draft-free weighing.
Reactivity Sites
Nitrile, Enolizable Ketone, Aryl Fluoride
Avoid strong acids/bases; maintain pH neutrality during storage.
Mandatory Personal Protective Equipment (PPE) Matrix
A robust PPE strategy is the first line of defense against lipophilic and aerosolized hazards . Do not rely on standard laboratory attire; adhere to the following validated matrix:
PPE Category
Specification
Mechanistic Rationale
Hand Protection
Double-layered Nitrile Rubber Gloves (min. 0.11 mm thickness)
Nitriles offer robust chemical resistance against organic solvents and prevent dermal penetration of lipophilic fluorinated compounds.
Eye/Face Protection
ANSI Z87.1 / EN166 compliant Safety Goggles & Face Shield
Protects ocular mucosa from aerosolized beta-keto nitrile dust, which acts as a severe lachrymator and irritant.
Minimizes surface area for accidental dermal exposure and prevents static discharge during powder transfer.
Respiratory
NIOSH-approved N95 or P100 Particulate Respirator
Prevents inhalation of fine crystalline dust, mitigating the risk of pulmonary cytochrome P450-mediated cyanide release.
Operational Workflow & Handling Protocol
Every step in this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.
Step 1: Pre-Operation Validation
Action: Before handling the chemical, verify that the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).
Causality: Proper airflow ensures that any aerosolized particles generated during the opening of the container are immediately evacuated, preventing inhalation of the nitrile-containing dust.
Validation: Check the digital airflow monitor. Do not proceed if the alarm is sounding or airflow is below 80 fpm.
Step 2: Weighing and Transfer
Action: Don double-layered nitrile gloves. Use an anti-static weighing boat and a grounded metal spatula. Perform all transfers at least 6 inches inside the fume hood sash.
Causality: Static electricity can cause fine fluorinated powders to repel and aerosolize. Grounded tools prevent static buildup, while double-gloving provides a fail-safe barrier against the lipophilic fluorophenyl moiety.
Validation: Visually inspect the outer glove for powder residue after transfer. If contaminated, remove the outer glove inside the hood and replace it immediately.
Step 3: Reaction Setup under Inert Atmosphere
Action: Transfer the weighed solid to a dry, round-bottom flask. Seal with a septum and purge with Nitrogen or Argon for 5 minutes before adding an aprotic solvent (e.g., anhydrous THF).
Causality: The beta-keto nitrile structure is highly sensitive to moisture and atmospheric oxygen, which can lead to unwanted hydrolysis or oxidative degradation. An inert atmosphere preserves the integrity of the alpha-proton.
Validation: Observe the mineral oil bubbler to confirm positive inert gas pressure before solvent addition.
Step 4: Quenching and Workup
Action: Quench the reaction mixture slowly at 0°C using a saturated aqueous ammonium chloride (NH₄Cl) solution.
Causality: NH₄Cl is a mild, buffered proton source. Using strong acids (like HCl) could protonate the nitrile and lead to hydrolysis, while strong bases (like NaOH) would deprotonate the acidic alpha-carbon, causing exothermic side reactions or polymerization.
Validation: Monitor the internal temperature of the flask during the quench. The temperature must not exceed 5°C.
Step 5: Decontamination and Waste Segregation
Action: Wash all spatulas and glassware with a 5% sodium hypochlorite (bleach) solution before standard cleaning. Dispose of all reaction waste in a designated "Halogenated Organic Waste" container.
Causality: Bleach oxidizes trace residual cyanides/nitriles to less toxic cyanates. The presence of the fluorine atom mandates segregation into halogenated waste streams to comply with environmental incineration protocols.
Validation: Ensure the waste container is properly labeled with "Contains Fluorinated Aromatics and Nitriles" to alert disposal personnel.
Self-Validating Operational Workflow for Handling Fluorinated Beta-Keto Nitriles.
Emergency Response Plan
Spill Protocol: Do NOT sweep dry powder. Cover the spill with damp, absorbent pads to prevent aerosolization. Carefully transfer the pads to a hazardous waste bag using dedicated spill-kit tongs. Decontaminate the surface with a 5% bleach solution.
Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Do not apply neutralizing chemicals directly to the skin.
Inhalation Exposure: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen and seek immediate medical attention, bringing the SDS and this guide to inform the physician of potential nitrile-induced hypoxia.
References
Han, J., Kiss, L., Mei, H., Remete, A. M., Ponikvar-Svet, M., Sedgwick, D. M., Roman, R., Fustero, S., Moriwaki, H., & Soloshonok, V. A. (2021). "Chemical Aspects of Human and Environmental Overload with Fluorine." Chemical Reviews.[Link]
StudyGuides.com. (n.d.). "Nitrile (Chemistry) – Study Guide." StudyGuides. [Link]
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.